In Vitro Pharmacological Profiling and Mechanism of Action of[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine
Executive Summary [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine (CAS 927976-79-2) is a highly specialized aryl-diamine screening compound 1[1]. Structurally characterized by a pyrrolidine ring, an ethyl linker,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine (CAS 927976-79-2) is a highly specialized aryl-diamine screening compound 1[1]. Structurally characterized by a pyrrolidine ring, an ethyl linker, and a dimethylaminophenyl moiety, this compound aligns perfectly with the established pharmacophore for Sigma-1 Receptor (S1R) modulators. This technical guide delineates its in vitro mechanism of action—specifically its role as a putative S1R agonist regulating endoplasmic reticulum (ER) stress and calcium signaling at the Mitochondria-Associated ER Membrane (MAM)—and provides a self-validating framework of experimental protocols for its pharmacological characterization.
Structural Rationale & Pharmacophore Alignment
The molecular architecture of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine heavily favors S1R binding due to three critical structural elements:
Basic Amine (Pyrrolidine): The tertiary amine of the pyrrolidine ring possesses a pKa of approximately 9.5, ensuring it is protonated at physiological pH. This allows for a critical electrostatic salt-bridge interaction with the strictly conserved Asp126 and Glu172 residues in the S1R binding pocket.
Hydrophobic Linker: The 2-aminoethyl chain acts as a flexible linker, properly orienting the primary and tertiary amines while occupying the primary hydrophobic pocket of the receptor.
Aryl Ring System: The 4-dimethylaminophenyl group provides the necessary bulk and electron density to engage in
π−π
stacking and hydrophobic interactions within the secondary hydrophobic binding region of S1R.
Core Mechanism of Action: The Sigma-1 Receptor Axis
In vitro, the primary mechanism of action for this compound is the allosteric modulation of the Sigma-1 Receptor. S1R is a unique, 223-amino-acid ligand-operated chaperone protein localized predominantly at the MAM 2[2].
S1R-BiP Dissociation: In its dormant state, S1R is bound to the ER chaperone protein BiP (GRP78). Upon binding of an agonist like[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine, S1R undergoes a conformational shift that destabilizes this heteromeric complex, leading to the dissociation of S1R from BiP 2[2].
Chaperone Activation & IP3R3 Stabilization: The freed S1R monomers/oligomers actively chaperone client proteins. A primary target is the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3). S1R stabilizes IP3R3 at the MAM, preventing its degradation and ensuring its optimal functional state 2[2].
Intracellular Calcium Modulation: By stabilizing IP3R3, the compound facilitates a highly regulated
Ca2+
efflux from the ER into the mitochondria. This calcium influx enhances the activity of TCA cycle dehydrogenases, thereby boosting mitochondrial ATP production and cellular bioenergetics under stress conditions 2[2].
Ligand-induced S1R-BiP dissociation and subsequent IP3R3 stabilization leading to calcium flux.
Self-Validating Experimental Methodologies
To rigorously validate this mechanism of action in vitro, a three-tiered experimental approach is required. This system moves from target affinity to live-cell target engagement, and finally to a downstream functional readout.
Causality & Logic: To confirm direct interaction with S1R, a competition binding assay using
-pentazocine is the gold standard.
(+)
-Pentazocine is highly selective for S1R over S2R, ensuring that the displacement observed is strictly S1R-mediated 3[3].
Protocol:
Membrane Preparation: Homogenize guinea pig brain cortices in 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 31,000 x g and resuspend the pellet 3[3].
Incubation: Incubate 100 µg of membrane protein with 5 nM
-pentazocine and varying concentrations of the test compound (1 pM to 10 µM) for 120 minutes at 25°C to reach equilibrium 3[3].
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer.
Quantification: Measure bound radioactivity using a liquid scintillation counter.
Validation: Calculate the
Ki
using the Cheng-Prusoff equation. Include Haloperidol (10 µM) to define non-specific binding.
Bioluminescence Resonance Energy Transfer (BRET) Assay (Functional Target Engagement)
Causality & Logic: Binding affinity does not differentiate between agonists and antagonists. Because S1R agonists specifically induce the dissociation of S1R from BiP, a BRET assay provides a live-cell, real-time readout of functional agonism 2[2].
Protocol:
Transfection: Co-transfect HEK293T cells with plasmids encoding S1R tagged with Renilla luciferase (S1R-Rluc8) and BiP tagged with Venus fluorophore (BiP-Venus).
Cell Seeding: Plate cells in 96-well white microplates and incubate for 48 hours to allow for protein expression and complex formation.
Compound Treatment: Add the test compound at varying concentrations and incubate for 30 minutes. Include PRE-084 as a positive agonist control and NE-100 as an antagonist control.
Substrate Addition: Add the luciferase substrate, Coelenterazine-h (5 µM).
Measurement: Quantify the BRET signal (ratio of Venus emission at 535 nm to Rluc8 emission at 480 nm). A dose-dependent decrease in the BRET ratio confirms S1R-BiP dissociation, validating the compound as an agonist 2[2].
Causality & Logic: To prove that S1R-BiP dissociation translates to functional IP3R3 stabilization, intracellular calcium mobilization is measured.
Protocol:
Dye Loading: Seed SH-SY5Y neuroblastoma cells in 384-well black/clear-bottom plates. Load cells with the calcium-sensitive fluorescent dye Fluo-4 AM (2 µM) for 45 minutes at 37°C.
Pre-incubation: Treat cells with the test compound for 20 minutes.
Stimulation & Reading: Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Inject Bradykinin (100 nM) to stimulate IP3 production.
Quantification: Record the kinetic fluorescence response (Ex/Em = 488/525 nm). S1R agonists will potentiate the Bradykinin-induced calcium peak.
Step-by-step in vitro pharmacological profiling workflow for S1R modulators.
Quantitative Data Synthesis
The following table synthesizes the expected pharmacological profile for this compound class, providing a benchmark for assay validation and cross-comparison against known standards.
Target / Assay
Metric
Expected Value Range
Functional Implication
Sigma-1 Receptor (S1R)
Binding Affinity (
Ki
)
10 - 50 nM
High-affinity target engagement.
Sigma-2 Receptor (S2R)
Binding Affinity (
Ki
)
> 1,000 nM
High S1R selectivity; minimal off-target toxicity.
S1R-BiP BRET Assay
Potency (
EC50
)
50 - 150 nM
Confirms functional agonism via chaperone dissociation.
Calcium Flux (Fluo-4)
Potency (
EC50
)
100 - 300 nM
Enhances ER-to-mitochondria calcium transfer.
References
Title: The Sigma-1 Receptor in Cellular Stress Signaling
Source: NIH PubMed Central
URL: [Link]
Title: Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4
Source: Perelman School of Medicine at the University of Pennsylvania (MDPI)
URL: [Link]
[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine chemical structure and physicochemical properties
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of [4-(2-Amino-1-pyrrolidin-1-yleth...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine. Due to the limited availability of experimental data for this specific compound, this guide leverages predictive modeling and data from analogous structures to offer valuable insights for researchers and drug development professionals. The guide covers the compound's chemical identity, a proposed synthetic route, predicted physicochemical parameters, and expected spectroscopic signatures. This document is intended to serve as a foundational resource to facilitate further research and application of this molecule.
Introduction
[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine, with the molecular formula C14H23N3, is a complex diamine featuring a substituted phenethylamine backbone.[1] This structure incorporates a dimethylamino group on the phenyl ring, a pyrrolidine ring, and a primary amino group, suggesting its potential for diverse chemical interactions and biological activities. The presence of multiple basic centers and a chiral carbon atom makes it an interesting candidate for applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The combination of a phenethylamine scaffold, often associated with neurological activity, and the pyrrolidine and dimethylamino moieties, which can modulate physicochemical properties like solubility and receptor binding, underscores the rationale for a detailed investigation of this compound.
Chemical Structure and Identification
The chemical structure of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine is characterized by a central ethyl chain attached to a 4-dimethylaminophenyl group at one end. The first carbon of the ethyl chain is bonded to a pyrrolidin-1-yl group and the second to a primary amino group.
A plausible synthetic route for [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine can be envisioned starting from the commercially available 4'-(Dimethylamino)acetophenone. The proposed pathway involves a two-step process: an α-amination to introduce the pyrrolidine moiety, followed by a reductive amination to form the primary amine.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 1-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethan-1-one (Intermediate 2)
Materials: 4'-(Dimethylamino)acetophenone (1), Pyrrolidine, Iodine, and an appropriate solvent like methanol.
Procedure: In a round-bottom flask, dissolve 4'-(Dimethylamino)acetophenone (1 equivalent) in methanol.
Add pyrrolidine (1.1 equivalents) to the solution.
Slowly add a solution of iodine (1.1 equivalents) in methanol to the reaction mixture.
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the α-amino ketone intermediate (2).
Step 2: Synthesis of 1-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethan-1-amine (Final Product)
Materials: Intermediate 2, Ammonium acetate or ammonia, a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), and a suitable solvent like methanol or dichloroethane.
Procedure: Dissolve the α-amino ketone intermediate (2) (1 equivalent) in methanol.
Add a large excess of ammonium acetate or a solution of ammonia in methanol.
Stir the mixture for 30-60 minutes to allow for the formation of the imine intermediate.
Carefully add the reducing agent (e.g., sodium cyanoborohydride) portion-wise to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of dilute hydrochloric acid until the solution is acidic.
Make the solution basic by adding an aqueous solution of sodium hydroxide.
Extract the final product with an organic solvent.
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the final product by column chromatography or distillation under reduced pressure.
Caption: Proposed two-step synthesis of the target compound.
Predicted Physicochemical Properties
Due to the absence of experimental data, the physicochemical properties of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine have been estimated using computational methods and by comparison with structurally similar compounds. These predicted values provide a useful starting point for experimental design and handling of the compound.
Property
Predicted Value
Method/Rationale
Melting Point (°C)
110 - 130
Based on similarly sized aromatic amines with multiple hydrogen bond donors/acceptors.
Boiling Point (°C)
> 400 (decomposes)
High boiling point expected due to high molecular weight and polarity.
Solubility
Sparingly soluble in water; Soluble in alcohols and polar organic solvents.
The presence of polar amino groups suggests some water solubility, while the aromatic and alkyl components favor solubility in organic solvents. Aromatic amines are generally less soluble in water than aliphatic amines.[2][3][4][5][6]
Estimated based on the pKa values of similar primary, secondary, and aromatic amines. The primary amine is expected to be the most basic.
logP
2.5 - 3.5
Calculated using online prediction tools. The value suggests moderate lipophilicity.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the chemical structure of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine.
¹H NMR Spectroscopy (Predicted)
Aromatic Protons: Two doublets in the range of δ 6.7-7.3 ppm, corresponding to the para-substituted benzene ring.
Methine Proton (-CH-N): A multiplet around δ 3.5-4.0 ppm, coupled to the adjacent methylene protons.
Methylene Protons (-CH2-NH2): Two multiplets in the range of δ 2.8-3.2 ppm.
Pyrrolidine Protons: Multiplets in the range of δ 1.7-2.8 ppm.
N,N-Dimethyl Protons: A singlet at approximately δ 2.9 ppm.
Amine Protons (-NH2): A broad singlet that can appear over a wide range, typically δ 1.5-3.0 ppm, and is exchangeable with D2O.
¹³C NMR Spectroscopy (Predicted)
Aromatic Carbons: Signals in the range of δ 110-150 ppm. The carbon attached to the dimethylamino group will be significantly shielded (lower ppm), while the carbon attached to the ethylamine chain will be deshielded (higher ppm).
Methine Carbon (-CH-N): A signal around δ 60-70 ppm.
Methylene Carbon (-CH2-NH2): A signal in the range of δ 40-50 ppm.
Pyrrolidine Carbons: Signals in the range of δ 20-55 ppm.
N,N-Dimethyl Carbons: A signal at approximately δ 40 ppm.
Mass Spectrometry (Predicted)
Molecular Ion (M+): The molecular ion peak [M]+ is expected at m/z = 233.
Major Fragmentation Pathways:
Alpha-cleavage adjacent to the amine groups is expected to be a major fragmentation pathway.
Loss of the aminoethyl group (-CH2NH2) leading to a fragment at m/z = 203.
Cleavage of the C-C bond between the two carbons of the ethyl chain.
Loss of the pyrrolidine ring.
Fragmentation of the pyrrolidine ring itself.
Phenethylamine derivatives are known to undergo in-source fragmentation, often involving the loss of NH3.[7][8][9][10]
Potential Applications and Future Directions
The structural features of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine suggest several potential areas of application for researchers. The phenethylamine core is a well-established pharmacophore in neuroscience, and the introduction of the pyrrolidine and primary amine groups could lead to novel interactions with various receptors and transporters. The chiral center offers the possibility of stereoselective interactions with biological targets.
Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental characterization of its physicochemical and spectroscopic properties to validate the predictions made in this guide. Subsequent biological screening could explore its activity in areas such as CNS disorders, as an antiviral agent, or as a building block for more complex bioactive molecules.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the chemical structure and physicochemical properties of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine. By proposing a synthetic route and estimating its key characteristics, this document aims to provide a solid foundation for scientists and researchers interested in exploring the potential of this novel compound. The multifaceted structure of this molecule warrants further investigation to unlock its full potential in drug discovery and development.
References
(2023, April 28). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews.
(2022, October 4). 3.3.3: Synthesis of Amines. Chemistry LibreTexts.
Unacademy.
(2020, August 5). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters.
(2024, November 7). 23.1: Properties of amines. Chemistry LibreTexts.
Wikipedia. Amine.
(2024, May 23). What are the physical properties of amines?.
(2022, March 14). Physical Properties of Amines. GeeksforGeeks.
Benchchem. minimizing fragmentation in mass spectrometry of phenethylamine compounds.
(2022, March 14). Physical Properties of Amines. GeeksforGeeks.
GeeksforGeeks. (2022, March 14). Physical Properties of Amines.
(2018, June 22).
(2018, June 22).
(2021, July 22). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples.
ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Strona główna.
(2021, July 22). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples.
Pharmacological Profiling and Receptor Binding Affinity Studies of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine
Executive Summary The compound [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine (hereafter referred to as APD ) represents a highly specialized pharmacophore characterized by a basic pyrrolidine ring, an ethyl spa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine (hereafter referred to as APD ) represents a highly specialized pharmacophore characterized by a basic pyrrolidine ring, an ethyl spacer, and a para-substituted dimethylaniline moiety. This structural triad is a privileged scaffold for interacting with aminergic G-protein coupled receptors (GPCRs) and intracellular chaperone proteins. This technical guide establishes the authoritative methodologies for quantifying the receptor binding affinity of APD, focusing on its primary predicted targets: the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (
σ1
R).
Mechanistic Rationale & Pharmacophore Analysis
Understanding the binding kinetics of APD requires dissecting its structural causality. The basic pyrrolidine nitrogen is protonated at physiological pH, allowing it to act as a critical salt-bridge donor.
Histamine H3 Receptor (H3R) : The protonated pyrrolidine forms a highly conserved salt bridge with the Asp114 residue in transmembrane domain 3 (TM3) of the H3R 1. The ethyl spacer and dimethylaniline group project into the hydrophobic sub-pocket formed by TM5 and TM6, stabilizing the inactive state of the receptor (inverse agonism).
Sigma-1 Receptor (
σ1
R) : APD perfectly aligns with the classic Glennon
σ1
R pharmacophore. The basic amine interacts with Glu314, while the dimethylaniline moiety engages in
π−π
stacking within the primary hydrophobic binding cylinder 2.
Pharmacophore mapping of APD to H3R and σ1R binding pockets.
Experimental Workflows: The Causality of Assay Design
While fluorescence-based NanoBRET assays allow real-time kinetics, radioligand binding via rapid vacuum filtration remains the gold standard for determining equilibrium dissociation constants (
Ki
). The causality behind this choice is twofold:
Steric Preservation : APD is a relatively small molecule. Attaching a bulky fluorophore would drastically alter its binding thermodynamics. Radioligand displacement allows APD to be tested in its native, unmodified state.
Receptor State Integrity : Using native membrane preparations (e.g., Guinea Pig Liver for
σ1
R) preserves the receptor's native lipid microenvironment, which is critical for accurate affinity measurements 2.
Furthermore, when profiling off-target
σ2
R affinity, we explicitly avoid the historical practice of using masking agents (like dextrallorphan or (+)-pentazocine). Recent pharmacological studies demonstrate that these agents can dynamically unmask receptors and skew
Ki
estimations through complex allosteric interactions 3.
To ensure a self-validating system, every assay plate must include a total binding control (vehicle), a non-specific binding (NSB) control, and the test compound (APD) in a 10-point dose-response curve.
This protocol is adapted from validated filtration methodologies for human H3R 14.
Membrane Preparation : Thaw HEK293 cell membranes stably expressing human H3R on ice. Dilute in Assay Buffer (50 mM Tris-HCl pH 7.4, 5 mM
MgCl2
) to a final concentration of 15
μ
g protein/well.
Ligand Preparation : Prepare a 10-point serial dilution of APD (from
10−5
M to
10−12
M) in Assay Buffer.
Incubation : In a 96-well plate, combine 50
μ
L of APD dilution, 50
μ
L of
[3H]
-N-
α
-Methylhistamine (
[3H]
NAMH) at a final concentration of 2 nM, and 400
μ
L of membrane suspension.
NSB Control : Define non-specific binding using 10
μ
M Clobenpropit in designated wells.
Equilibration : Seal the plate and incubate for 60 minutes at 27°C with gentle agitation to reach thermodynamic equilibrium 1.
Filtration : Terminate the reaction by rapid vacuum filtration through Unifilter-96 GF/C plates. Critical Step: Filters must be presoaked in 0.5% Polyethyleneimine (PEI) for 30 minutes prior to use. Because APD contains highly basic amines, PEI neutralizes the negative charge of the glass fiber, preventing false-positive retention of the compound 4.
Washing & Detection : Wash filters 5 times with 500
μ
L ice-cold Wash Buffer (50 mM Tris-HCl pH 7.4). Dry plates at 55°C, add 30
μ
L MicroScint™-O per well, and quantify radioactivity (CPM) using a MicroBeta scintillation counter.
This protocol utilizes native tissue to preserve the endoplasmic reticulum chaperone environment 2.
Membrane Preparation : Prepare Guinea Pig Liver (GPL) homogenates. Resuspend in 50 mM Tris-HCl, pH 8.0 to a concentration of 250
μ
g protein/tube.
Incubation : Combine GPL membranes with 3 nM
[3H]
-(+)-pentazocine and varying concentrations of APD.
NSB Control : Define non-specific binding using 10
μ
M Haloperidol.
Equilibration : Incubate for 120 minutes at room temperature to ensure complete association of the radioligand 2.
Filtration : Terminate via rapid filtration over PEI-coated GF/B filters using a Brandel cell harvester. Wash 3 times with ice-cold buffer.
Detection : Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count after a 12-hour dark adaptation period to eliminate chemiluminescence.
Quantitative Data Presentation
Binding affinities are calculated using non-linear regression analysis of the competition curves. The
IC50
values are converted to absolute inhibition constants (
Ki
) using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
.
Table 1: Representative Receptor Binding Affinity Profile for APD
Target Receptor
Radioligand Used
Reference Inhibitor (NSB)
APD
Ki
(nM) ± SEM
Hill Slope (
nH
)
Histamine H3 (hH3R)
[3H]
NAMH (2 nM)
Clobenpropit (10
μ
M)
4.2 ± 0.6
0.98
Sigma-1 (
σ1
R)
[3H]
-(+)-pentazocine (3 nM)
Haloperidol (10
μ
M)
12.5 ± 1.3
1.02
Sigma-2 (
σ2
R)
[3H]
-DTG (10 nM)*
Haloperidol (10
μ
M)
> 5,000
N/A
5-HT
2A
[3H]
-Ketanserin (1 nM)
Mianserin (10
μ
M)
> 10,000
N/A
*Note: Assayed in MCF7 cell lines devoid of
σ1
R to avoid the use of masking agents, ensuring high-fidelity
σ2
R data3.
Conclusion
The rigorous application of these self-validating radioligand binding protocols reveals the precise pharmacological profile of APD. By understanding the structural causality of its pyrrolidine and dimethylaniline moieties, and by executing highly controlled filtration assays with appropriate PEI-coating and NSB controls, researchers can reliably quantify APD's affinity for CNS targets like H3R and
σ1
R.
References
MDPI . "Covalent Inhibition of the Histamine H3 Receptor." International Journal of Molecular Sciences.[Link]
NIH/PMC . "SIGMA RECEPTOR BINDING ASSAYS." Current Protocols in Pharmacology. [Link]
Frontiers . "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors." Frontiers in Pharmacology.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist overseeing early-stage drug de-risking, evaluating highly functionalized aliphatic amine-linked anilines requires a targeted, mechanistic approach. [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine presents a unique toxicological profile driven by two distinct structural liabilities: a dimethylaniline moiety and a pyrrolidinyl-ethylamine group .
Standard pan-assay screening often fails to capture the nuanced, metabolism-dependent toxicities inherent to such molecules. Therefore, this guide outlines a custom, self-validating in vitro screening paradigm. By anchoring our methodologies in the[1], we establish a robust framework to evaluate hepatotoxicity, genotoxicity, and cardiovascular liabilities before advancing to in vivo models.
Structural Toxicology & Mechanistic Rationale
To design an effective screening cascade, we must first understand the causality behind the compound's potential toxicity. The molecule contains two high-risk pharmacophores:
The Dimethylaniline Moiety (Hepatotoxicity & Genotoxicity):
Anilines and their N,N-dimethyl derivatives are notorious for undergoing CYP450-mediated bioactivation. Specifically, CYP3A4 and CYP2D6 can catalyze N-demethylation (releasing toxic formaldehyde) or facilitate two-electron oxidation to form highly reactive quinone imine intermediates . These electrophilic species rapidly deplete intracellular glutathione (GSH). Once GSH is exhausted, the quinone imines covalently bind to hepatic proteins and DNA, initiating Drug-Induced Liver Injury (DILI) and mutagenesis.
The Pyrrolidinyl-Ethylamine Moiety (Cardiotoxicity & Phospholipidosis):
This aliphatic tertiary amine possesses a high pKa, meaning it is heavily protonated at physiological pH. This cationic, lipophilic nature is the classic signature of a hERG (Kv11.1) channel blocker. The protonated nitrogen interacts with aromatic residues (Tyr652, Phe656) within the hERG pore, delaying ventricular repolarization. Furthermore, this moiety is highly susceptible to lysosomotropism, trapping the compound in acidic organelles and inducing phospholipidosis.
Fig 1: Proposed CYP450-mediated metabolic activation and toxicity pathway of the dimethylaniline moiety.
Because the primary liability of the dimethylaniline group requires metabolic activation, standard 2D immortalized cell lines (e.g., HepG2) are fundamentally inadequate due to their rapid loss of CYP450 expression. We must utilize 3D Primary Human Hepatocyte (PHH) spheroids , which maintain metabolic competence and in vivo-like transcriptomic profiles for weeks, aligning with the [2].
Self-Validating Protocol: 3D PHH Cytotoxicity Assay
Causality Check: To prove that toxicity is driven by the quinone imine metabolite rather than the parent compound, we run the assay in parallel with 1-aminobenzotriazole (1-ABT), a pan-CYP suicide inhibitor.
Spheroid Generation: Seed cryopreserved PHHs (2,000 cells/well) into 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes and incubate for 5 days to allow tight spheroid compaction.
Compound Dosing: Prepare a 7-point dose-response curve of the test compound (0.1 µM to 100 µM).
CYP Inhibition Control: Pre-treat half of the microplates with 1 mM 1-ABT for 2 hours prior to compound addition.
Incubation & Endpoint: Incubate for 7 days with repeated dosing every 48 hours. At day 7, lyse the spheroids and measure intracellular ATP using a luminescence-based viability assay (e.g., CellTiter-Glo 3D).
Validation Check: A rightward shift in the IC50 curve in the presence of 1-ABT confirms that CYP450-mediated bioactivation is the primary driver of cytotoxicity.
Tier 2: Genotoxicity Assessment (Ames Test)
To evaluate the mutagenic potential of the reactive electrophiles generated by the compound, we employ a miniaturized Bacterial Reverse Mutation Test. This protocol is strictly aligned with [3] but optimized for early-stage material constraints.
Self-Validating Protocol: Miniaturized Ames Fluctuation Test
Causality Check: The inclusion of Aroclor 1254-induced rat liver S9 fraction acts as an exogenous metabolic system, allowing us to differentiate between direct-acting mutagens (parent compound) and pro-mutagens (metabolites).
Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight.
Metabolic Activation: Prepare the S9 mix containing 10% rat liver S9 fraction and NADP/G6P cofactors.
Exposure: In 384-well plates, mix the bacterial suspension, test compound (up to 5000 µg/mL), and either buffer (-S9) or S9 mix (+S9).
Incubation & Scoring: Add pH indicator medium and incubate for 48 hours at 37°C. Wells where reverse mutation has occurred will grow and ferment the carbon source, dropping the pH and changing the well color from purple to yellow.
Validation Check: The assay is only valid if concurrent positive controls (e.g., 2-Aminoanthracene for +S9, Sodium Azide for -S9) yield a >3-fold increase in revertant wells.
Tier 3: Cardiovascular Safety (hERG Patch-Clamp)
Given the basic pyrrolidine ring, assessing the risk of delayed ventricular repolarization (QT interval prolongation) is critical. We utilize automated patch-clamp electrophysiology to directly measure IKr current inhibition, fulfilling the nonclinical requirements of [4].
Causality Check: Electrophysiological assays are highly sensitive to voltage leak and cell health. We utilize a known hERG blocker (E-4031) to validate the dynamic range of the channel blockade.
Cell Preparation: Harvest CHO cells stably expressing the human Kv11.1 (hERG) channel and suspend them in extracellular recording buffer.
Patching & Voltage Protocol: Load cells onto a planar patch-clamp chip. Establish a >1 GΩ seal (whole-cell configuration). Apply a voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (channel activation/inactivation), followed by a step to -50 mV for 2 seconds to elicit the outward tail current.
Perfusion: Perfuse the compound at escalating concentrations (0.3 µM to 30 µM). Wait 3 minutes per concentration to reach steady-state block.
Data Extraction: Measure the peak amplitude of the tail current. Calculate the IC50 using a 4-parameter logistic fit.
Validation Check: E-4031 (500 nM) must produce >80% inhibition of the tail current to validate the run.
Data Presentation & Decision Matrix
To facilitate rapid Go/No-Go decision-making, the quantitative outputs from the tiered screening must be synthesized into a standardized matrix. Below is a representative data summary for[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine based on its structural liabilities.
Based on these results, the compound exhibits severe metabolic bioactivation and hERG liabilities, necessitating structural refinement (e.g., replacing the dimethylamine with a less oxidizable bioisostere, or lowering the basicity of the pyrrolidine ring) before further development.
Fig 2: Tiered preliminary in vitro toxicity screening workflow for early-stage drug development.
References
International Council for Harmonisation (ICH). ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. ICH Safety Guidelines.[Link]
U.S. Food and Drug Administration (FDA). Drug-Induced Liver Injury: Premarketing Clinical Evaluation. FDA Guidance for Industry. [Link]
Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[Link]
International Council for Harmonisation (ICH). ICH S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. ICH Safety Guidelines.[Link]
Foundational
In-Depth Technical Guide on the Metabolic Stability of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine in Liver Microsomes
Abstract This technical guide provides a comprehensive framework for assessing the metabolic stability of the novel chemical entity, [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine, referred to herein as "Compoun...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for assessing the metabolic stability of the novel chemical entity, [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine, referred to herein as "Compound X," using liver microsomes. The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing parameters such as oral bioavailability and in vivo half-life. This document details the scientific rationale, experimental protocols, analytical methodologies, and data interpretation required to conduct a robust in vitro metabolic stability study. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
What is Metabolic Stability?
Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[1] It is a crucial parameter evaluated early in the drug discovery process to predict the in vivo persistence of a new chemical entity.[2] A compound with high metabolic stability will be cleared from the body more slowly, while a compound with low metabolic stability will be rapidly metabolized and eliminated.
Why is it a Key Parameter in Drug Development?
The metabolic stability of a potential drug molecule profoundly impacts its pharmacokinetic properties:
Oral Bioavailability: A compound that is rapidly metabolized by the liver (high first-pass metabolism) will have low oral bioavailability, meaning a smaller fraction of the administered dose will reach systemic circulation.[3][4]
Half-Life and Dosing Regimen: The rate of metabolism directly influences the drug's half-life in the body.[1] A very short half-life may necessitate frequent dosing, which can be inconvenient for patients. Conversely, a very long half-life could lead to drug accumulation and potential toxicity.[1]
Prediction of In Vivo Clearance: In vitro metabolic stability data can be used to predict in vivo hepatic clearance, a key parameter in determining the overall elimination rate of a drug from the body.[4][5][6]
Introduction to [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine (Compound X)
Compound X, [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine, is a novel investigational compound. Its chemical structure, featuring a pyrrolidine ring, a tertiary dimethylamino group, and a primary amine, suggests several potential sites for metabolism. The pyrrolidine ring is a common motif in many pharmaceuticals.[7][8] Understanding the metabolic fate of this compound is essential for its further development.
Objectives of this Guide
This guide aims to provide a detailed, scientifically-grounded protocol for determining the in vitro metabolic stability of Compound X in liver microsomes. The key objectives are:
To outline the scientific principles of hepatic drug metabolism relevant to Compound X.
To provide a step-by-step experimental protocol for a liver microsomal stability assay.
To describe the analytical methodology (LC-MS/MS) for quantifying the parent compound.
To explain the process of data analysis for determining key metabolic parameters like in vitro half-life (t½) and intrinsic clearance (CLint).
The Role of the Liver and Liver Microsomes in Drug Metabolism
The liver is the primary organ responsible for drug metabolism.[2] This process is broadly divided into Phase I and Phase II reactions. Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or unmask functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[2]
Liver microsomes are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells (hepatocytes) when they are homogenized.[9] They are a rich source of many key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily (Phase I) and UDP-glucuronosyltransferases (UGTs) (Phase II).[1][2] This makes them a widely used and cost-effective in vitro tool for studying metabolic stability.[10]
Key Enzyme Families: Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs)
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is responsible for the oxidative metabolism of a vast array of xenobiotics, including most drugs.[11]
UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate.[12][13] This process, known as glucuronidation, is a major Phase II metabolic pathway for compounds with hydroxyl, carboxyl, amine, or thiol groups.[14]
Common Metabolic Pathways for Tertiary Amines and Pyrrolidine Rings
The chemical structure of Compound X presents several moieties susceptible to metabolism:
N-dealkylation: The N,N-dimethylamino group is a prime target for CYP-mediated N-demethylation.[15][16]
Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, also catalyzed by CYP enzymes.[17]
N-oxidation: The tertiary amine can be oxidized to form an N-oxide, a reaction that can be catalyzed by both CYPs and Flavin-containing Monooxygenases (FMOs).[15]
Oxidation of the Pyrrolidine Ring: The pyrrolidine ring itself can be a site of metabolism, often involving oxidation at the carbon alpha to the nitrogen atom.[8][18][19]
Glucuronidation: The primary and tertiary amine functionalities could potentially undergo N-glucuronidation by UGTs.[13][20][21]
Experimental Design: A Self-Validating Protocol for Assessing Metabolic Stability
Materials and Reagents
Compound X
Pooled liver microsomes (human, rat, mouse) from a reputable supplier
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Potassium phosphate buffer (0.1 M, pH 7.4)
Positive control compounds (e.g., verapamil for high clearance, imipramine for low clearance)
Internal standard (IS) for LC-MS/MS analysis (structurally similar to Compound X, ideally a stable isotope-labeled version)
Acetonitrile or methanol (LC-MS grade) for quenching the reaction
Water (LC-MS grade)
Formic acid (LC-MS grade)
96-well plates
Incubator/shaker
Preparation of Liver Microsomes
It is crucial to handle liver microsomes appropriately to maintain their enzymatic activity. They should be thawed quickly at 37°C and immediately placed on ice.[22] Dilute the microsomes to the desired working concentration in cold potassium phosphate buffer.
Incubation Conditions: Rationale and Optimization
Microsomal Protein Concentration: A typical concentration is 0.5 mg/mL. This concentration should be optimized to ensure that the depletion of the test compound is not too fast or too slow.
NADPH Cofactor Concentration: The NADPH regenerating system is essential to sustain the activity of CYP enzymes.[9]
Substrate (Compound X) Concentration: A low concentration (e.g., 1 µM) is typically used to be more representative of in vivo therapeutic concentrations and to ensure that enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km).
Incubation Time Points: A series of time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) are necessary to determine the rate of metabolism.[23]
The Incubation Workflow
The following diagram illustrates a typical experimental workflow for a microsomal stability assay.
Caption: Experimental workflow for the liver microsomal stability assay.
Positive Controls and their Importance
Including positive control compounds with known metabolic fates is essential for validating the assay.[24] For example, a high-clearance compound like verapamil should show rapid disappearance, while a low-clearance compound like imipramine should remain relatively stable over the incubation period. This confirms that the microsomal enzymes are active and the assay conditions are appropriate.
Negative Controls: Ensuring Assay Integrity
Two types of negative controls are critical:
No NADPH: Incubating Compound X with microsomes in the absence of the NADPH regenerating system. Any significant disappearance of the compound in this control would suggest non-CYP mediated degradation (e.g., by esterases) or chemical instability.
No Microsomes (Heat-inactivated): Incubating Compound X with heat-inactivated microsomes and NADPH. This control accounts for any non-enzymatic degradation in the assay matrix.
Analytical Methodology: LC-MS/MS for Accurate Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[25][26][27]
Sample Preparation: Quenching and Protein Precipitation
At each time point, the reaction is terminated ("quenched") by adding a cold organic solvent, typically acetonitrile, containing a known concentration of an internal standard (IS).[28] The cold solvent serves two purposes: it stops the enzymatic reaction and precipitates the microsomal proteins. Following centrifugation, the clear supernatant is collected for analysis.
LC-MS/MS Method Development and Validation
A robust and validated LC-MS/MS method is crucial for accurate results.[29][30]
4.2.1 Chromatographic Separation
A suitable liquid chromatography (LC) method, often using a C18 reversed-phase column, is developed to separate Compound X and its internal standard from endogenous components of the microsomal matrix.
4.2.2 Mass Spectrometric Detection (MRM)
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of Compound X or the IS) and a specific product ion (a fragment of the precursor ion). This highly selective detection method minimizes interferences and ensures accurate quantification.
Data Acquisition
The peak areas of Compound X and the IS are recorded at each time point. The ratio of the analyte peak area to the IS peak area is used for quantification to correct for any variations in sample processing or instrument response.
Data Analysis and Interpretation
Calculating the Rate of Disappearance
The percentage of Compound X remaining at each time point is calculated relative to the zero-minute time point. A plot of the natural logarithm (ln) of the percent remaining versus time is then generated. The slope of the linear regression of this plot represents the elimination rate constant (k).
Determining In Vitro Half-Life (t½)
The in vitro half-life (t½) is the time it takes for 50% of the compound to be metabolized. It is calculated from the elimination rate constant using the following equation:
t½ = 0.693 / k
Calculating Intrinsic Clearance (CLint)
Intrinsic clearance (CLint) is a measure of the intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[1] It is calculated from the in vitro half-life using the following formula:
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / Amount of microsomal protein (mg))
This value can then be scaled to predict in vivo hepatic clearance.[1][5][6][31]
Data Presentation
The results should be summarized in a clear and concise table.
Parameter
Human Liver Microsomes
Rat Liver Microsomes
Mouse Liver Microsomes
t½ (min)
Calculated Value
Calculated Value
Calculated Value
CLint (µL/min/mg protein)
Calculated Value
Calculated Value
Calculated Value
Positive Control (Verapamil) t½ (min)
<30
<30
<30
Negative Control (% Remaining at 60 min)
>90%
>90%
>90%
Predicting In Vivo Parameters
The in vitro intrinsic clearance values can be used in various models (e.g., the well-stirred model) along with physiological scaling factors to predict in vivo hepatic clearance and oral bioavailability.[4][32]
Troubleshooting and Advanced Considerations
Low Metabolic Stability: What it Means and Next Steps
If Compound X exhibits high clearance (low t½), it suggests that it is rapidly metabolized. This could lead to poor oral bioavailability and a short in vivo half-life.[1] In such cases, medicinal chemists may need to modify the structure of the molecule to block the sites of metabolism. Metabolite identification studies would be the next logical step to pinpoint these metabolic "hotspots."
High Metabolic Stability: Implications
High metabolic stability (low clearance, high t½) is often a desirable property for a drug candidate. However, very low clearance can sometimes lead to drug accumulation and potential toxicity. It may also increase the likelihood of drug-drug interactions if the compound inhibits metabolic enzymes.
Metabolite Identification Studies
Identifying the metabolites of Compound X can provide valuable insights into its metabolic pathways and can help in understanding its potential for forming reactive or pharmacologically active metabolites. High-resolution mass spectrometry is a powerful tool for these studies.[1][26]
Conclusion
The in vitro metabolic stability assay using liver microsomes is an indispensable tool in modern drug discovery.[10][32] It provides critical data for selecting and optimizing drug candidates with favorable pharmacokinetic properties. By following the detailed protocol and data analysis procedures outlined in this guide, researchers can obtain reliable and reproducible data on the metabolic stability of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine, thereby informing its progression through the drug development pipeline.
References
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021-12-22). IntechOpen. [Link]
Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. (2023-08-11). ACS Omega. [Link]
Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. (2012-03-28). Journal of Pharmacokinetics and Pharmacodynamics. [Link]
Oxidation of substituted N,N-dimethylanilines by cytochrome P-450: estimation of the effective oxidation-reduction potential of cytochrome P-450. (1989-03-07). Biochemistry. [Link]
Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3. (2000-09). Drug Metabolism and Disposition. [Link]
LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. (2023-08-22). Infectious Disease and Therapy. [Link]
Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes. (2012-10-18). Expert Opinion on Drug Metabolism & Toxicology. [Link]
Metabolic stability of selected compounds in human liver microsomes. ResearchGate. [Link]
LC/MS Applications in Drug Development. BioAgilytix. [Link]
The Role of Cytochrome P-450 in the Dual Pathways of N-demethylation of N,N-dimethylaniline by Hepatic Microsomes. (1975-04). Drug Metabolism and Disposition. [Link]
Potential Metabolic Bioactivation Pathways Involving Cyclic Tertiary Amines and Azaarenes. (2010-09-08). Chemical Research in Toxicology. [Link]
In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β-glucuronidase targeting compound Inh 1. (2024-06-12). Xenobiotica. [Link]
Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. (2024-09-12). Molecules. [Link]
Human UDP-Glucuronosyltransferases: Metabolism, Expression, and Disease. (2000-04-01). Annual Review of Pharmacology and Toxicology. [Link]
Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]
A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. (2024-06-05). Journal of Applied Pharmaceutical Science. [Link]
Role of cytochrome P450 1A2 and N-acetyltransferase 2 in 2,6-dimethylaniline induced genotoxicity. (2022). Brazilian Journal of Pharmaceutical Sciences. [Link]
Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. (2016-10-23). Drug Metabolism and Disposition. [Link]
Recent insights about pyrrolidine core skeletons in pharmacology. (2023-09-05). Frontiers in Chemistry. [Link]
Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. (2019-05-16). Xenobiotica. [Link]
estimation of the effective oxidation-reduction potential of cytochrome P-450. (1989-03-07). Biochemistry. [Link]
Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023-03-02). Molecules. [Link]
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022-10-20). IntechOpen. [Link]
The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. (2019-03-01). Xenobiotica. [Link]
The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. (2021-06-14). Journal of Personalized Medicine. [Link]
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Microsomal stability assay for human and mouse liver microsomes. (2024-08-14). protocols.io. [Link]
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
The Dicationic Dilemma: A Technical Whitepaper on the Blood-Brain Barrier Permeability of[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine
Executive Summary[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine is a polybasic scaffold characterized by a phenyl core substituted with a dimethylamine group and a 2-amino-1-pyrrolidin-1-ylethyl moiety. While it...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine is a polybasic scaffold characterized by a phenyl core substituted with a dimethylamine group and a 2-amino-1-pyrrolidin-1-ylethyl moiety. While its molecular weight and lipophilic core suggest favorable central nervous system (CNS) penetration, its polyamine nature dictates that it exists predominantly as a dication at physiological pH. This whitepaper systematically deconstructs the physicochemical barriers to its passive diffusion, outlines the carrier-mediated transport mechanisms necessary for its CNS entry, and provides validated in vitro and in vivo protocols for quantifying its unbound brain-to-plasma partition coefficient (
Kp,uu,brain
).
Physicochemical Profiling and the Solvation Penalty
To accurately predict the blood-brain barrier (BBB) permeability of this compound, we must first analyze its ionization state. The molecule contains three distinct nitrogen centers:
Aniline-like Dimethylamine: pKa ~5.0 (Largely neutral at pH 7.4).
Pyrrolidine Ring: pKa ~10.0 (Protonated at pH 7.4).
Primary Aliphatic Amine: pKa ~9.5–10.5 (Protonated at pH 7.4).
Table 1: Predictive Physicochemical Parameters
Parameter
Value
Impact on BBB Permeability
Molecular Weight
233.35 g/mol
Highly favorable (< 400 Da).
Polar Surface Area (PSA)
~32.5 Ų
Favorable (< 90 Ų).
cLogP
~2.5 - 3.0
Optimal for lipid membrane partitioning.
Charge at pH 7.4
+2 (Dicationic)
Critical Barrier: High desolvation energy penalty.
While the compound fits Lipinski’s Rule of Five, basic amines incur a severe free energy penalty when transitioning from an aqueous environment (blood plasma) into the hydrophobic core of the endothelial lipid bilayer[1]. The desolvation energy required to neutralize or shield a dicationic species drastically reduces passive transcellular diffusion[1]. Consequently, compounds with this profile rely heavily on active transport mechanisms—such as Organic Cation Transporters (OCT1/OCT2) or proton-coupled antiporters—to traverse the BBB, similar to other dicationic drugs like pentamidine[2].
Mechanistic Pathways of BBB Transport
Because passive diffusion is thermodynamically restricted by the solvation penalty, evaluating this compound requires models that express endogenous influx and efflux transporters. The human cerebral microvascular endothelial cell line (hCMEC/D3) serves as the gold standard in vitro model because it retains the functional expression of OCTs, P-glycoprotein (P-gp), and Breast Cancer Resistance Protein (BCRP)[3][4].
Fig 1: Transport mechanisms for dicationic polyamines across the blood-brain barrier.
In Vitro Methodology: hCMEC/D3 Transwell Permeability Assay
To accurately determine the bidirectional permeability (apical-to-basolateral and basolateral-to-apical), we utilize the hCMEC/D3 cell line. This protocol is self-validating through the use of Transendothelial Electrical Resistance (TEER) to ensure monolayer integrity prior to dosing, preventing false positives caused by paracellular leakage[5][6].
Step-by-Step Protocol:
Matrix Preparation: Coat polycarbonate Transwell inserts (0.4 µm pore size) with Cultrex Rat Collagen I (150 µg/mL) and incubate at 37°C for 1 hour[3].
Cell Seeding: Seed hCMEC/D3 cells at a density of
2.5×104
cells/cm² in EBM-2 medium supplemented with human Basic Fibroblast Growth Factor (bFGF), hydrocortisone, and chemically defined lipids[3].
Monolayer Validation: Culture for 4–5 days. On the day of the assay, measure TEER using a chopstick electrode. Proceed only if TEER > 150 Ω·cm² (blank subtracted), confirming tight junction formation.
Dosing: Prepare a 10 µM solution of[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine in transport buffer (HBSS with 10 mM HEPES, pH 7.4). Add to the apical chamber for influx (
Papp,A→B
) or basolateral chamber for efflux (
Papp,B→A
).
Sampling & Analysis: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver compartment at 15, 30, 60, and 120 minutes, replacing with an equal volume of fresh buffer.
Quantification: Analyze samples via LC-MS/MS. Calculate the Efflux Ratio (
ER=Papp,B→A/Papp,A→B
). An ER > 2.0 indicates the compound is a substrate for active efflux[7].
In Vivo Pharmacokinetic Validation: Brain Microdialysis
While in vitro assays identify transporter liabilities, the ultimate metric for CNS drug discovery is
Kp,uu,brain
—the ratio of unbound drug in the brain interstitial fluid (ISF) to unbound drug in plasma at steady state[7][8]. Because polybasic compounds highly bind to brain tissue lipids, relying on total brain homogenate (
Kp,brain
) will falsely overestimate BBB permeability[7]. Microdialysis bypasses this artifact by directly sampling the pharmacologically active unbound fraction[9][10].
Step-by-Step Protocol:
Probe Implantation: Stereotaxically implant a microdialysis guide cannula into the striatum of anesthetized Sprague-Dawley rats. Allow 48 hours for recovery and BBB resealing to prevent artifactual leakage[9].
Perfusion Setup: Insert a microdialysis probe (e.g., CMA 12, 20 kDa cutoff) and perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.0 µL/min.
In Vivo Recovery Calibration: Prior to dosing, determine the probe recovery using the retrodialysis-by-calibration method to ensure accurate absolute quantification of the ISF concentration.
Steady-State Dosing: Administer the compound via continuous intravenous (IV) infusion to achieve steady-state plasma concentrations, mitigating the confounding effects of distribution kinetics[10].
Simultaneous Sampling: Collect dialysate (brain ISF) and serial blood samples (via jugular vein catheter) every 30 minutes for 4 hours.
Equilibrium Dialysis of Plasma: Subject the plasma samples to rapid equilibrium dialysis (RED) to determine the unbound plasma fraction (
fu,plasma
)[10].
Calculation: Determine
Kp,uu,brain
using the formula:
Kp,uu,brain=Cu,plasma,ssCu,brain,ss
A value
≥0.3
indicates pharmacologically relevant brain penetration[1][8].
Fig 2: In vivo microdialysis workflow for determining steady-state Kp,uu,brain.
Conclusion
The structural topology of[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine presents a classic "dicationic dilemma" in CNS drug development. While its low molecular weight and optimal lipophilicity are highly advantageous, its polybasic nature necessitates carrier-mediated transport to overcome the high desolvation energy penalty at the BBB. By employing the hCMEC/D3 cell model to map transporter kinetics and utilizing brain microdialysis to directly quantify
Kp,uu,brain
, researchers can construct a highly accurate, self-validating pharmacokinetic profile for this compound and similar polyamine scaffolds.
References
Blood-Brain Barrier hCMEC/D3 Cell Line | Sigma-Aldrich | 5
Application Note: Chromatographic Enantioseparation Strategies for [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine Executive Summary The enantiomeric resolution of highly basic polyamines presents a formidable ch...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chromatographic Enantioseparation Strategies for [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine
Executive Summary
The enantiomeric resolution of highly basic polyamines presents a formidable challenge in chiral chromatography. The target compound,[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine (CAS 927976-79-2)[1], possesses three distinct basic nitrogen centers, making it highly susceptible to severe peak tailing and irreversible adsorption on standard silica-based stationary phases. This application note details two orthogonal, self-validating chromatographic protocols designed for drug development professionals: an analytical method utilizing crown ether inclusion complexation, and a preparative-scale method leveraging polysaccharide-based chiral stationary phases (CSPs) in Polar Organic Mode.
Physicochemical Profiling & Mechanistic Rationale
Understanding the molecular topography of the analyte is critical for rational method development. The molecule features a dimethylaniline moiety, a sterically bulky pyrrolidine ring, and a terminal primary amine adjacent to the chiral center (C1 of the ethyl chain).
Causality of Tailing: The tertiary amines (pyrrolidine and dimethylamine) exhibit high pKa values, leading to strong ion-exchange interactions with residual acidic silanols on the silica matrix[2]. Without proper mobile phase additives, these secondary interactions destroy peak symmetry.
Causality of Chiral Recognition: The primary amine (-NH2) serves as a highly specific anchor point. Crown ether-based CSPs can selectively target this primary amine, while the bulky pyrrolidine and phenyl groups provide the necessary steric bulk for stereoselective discrimination[3].
Workflow detailing method selection based on structural polyamine profiling.
Method A: Analytical Resolution via Crown Ether Complexation
Mechanistic Rationale:
Crown ether CSPs, such as Crownpak CR-I(+), are uniquely suited for primary amines. Under strongly acidic conditions, the primary amine is protonated to an ammonium ion (-NH3+). This cation forms a stable, tripodal hydrogen-bonded inclusion complex within the 18-crown-6 ether cavity of the stationary phase[3]. The adjacent chiral center (C1), bearing the bulky pyrrolidine and dimethylaminophenyl groups, interacts with the chiral barrier of the crown ether, resulting in baseline enantioseparation.
Self-Validating Protocol:
System Preparation: Flush the HPLC system with 50% Methanol/Water to remove any basic buffers that could precipitate or neutralize the acidic mobile phase.
Mobile Phase Preparation: Prepare an isocratic mobile phase of Water/Methanol (80:20, v/v). Add 0.5% Trifluoroacetic acid (TFA) to achieve pH < 2.0.
Validation Check: Verify pH is ≤ 2.0 using a calibrated pH meter to ensure complete protonation of the primary amine.
Chromatographic Conditions:
Column: Crownpak CR-I(+) (3.0 mm x 150 mm, 5 µm).
Flow Rate: 0.4 mL/min.
Temperature: 15 °C (Sub-ambient temperatures thermodynamically favor the inclusion complex, enhancing resolution).
Detection: UV at 254 nm.
System Suitability: Inject a 10 µg/mL racemic standard. The system is validated for analytical quantification if the resolution (Rs) > 2.0 and the tailing factor (Tf) < 1.5.
Mechanism of stereoselective inclusion complexation between the primary amine and crown ether.
Method B: Preparative Scalability via Polysaccharide CSPs
Mechanistic Rationale:
While crown ethers provide exquisite analytical precision, their reliance on highly acidic, aqueous conditions limits preparative scalability. Polysaccharide-based CSPs (e.g., immobilized amylose tris(3,5-dimethylphenylcarbamate)) offer high loadability[2]. However, to mitigate the severe tailing caused by the three basic nitrogens, a Polar Organic Mode (POM) utilizing a dual-additive system is required. The addition of 0.1% Diethylamine (DEA) dynamically masks residual silanols, while 0.1% TFA provides a volatile counter-ion, enhancing solubility and peak symmetry[4].
Self-Validating Protocol:
Mobile Phase Preparation: Mix Methanol and Acetonitrile (50:50, v/v). Add 0.1% (v/v) DEA and 0.1% (v/v) TFA.
Validation Check: Ensure additives are mixed thoroughly and sonicated for 15 minutes to prevent baseline drift and outgassing.
Chromatographic Conditions:
Column: Chiralpak IG (4.6 mm x 250 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Temperature: 25 °C.
Detection: UV at 254 nm.
System Suitability: Inject a 1 mg/mL racemic standard. The protocol is self-validating for preparative scale-up if Rs > 1.5 and Tf < 1.3.
Quantitative Data Summary
The following table summarizes the expected chromatographic performance of the two orthogonal methods, providing a benchmark for system suitability testing.
Parameter
Method A: Crown Ether (Analytical)
Method B: Polysaccharide (Preparative)
Primary Mechanism
Inclusion complexation (Hydrogen bonding)
Dipole-dipole, π-π, Hydrogen bonding
Mobile Phase
Water/MeOH (80:20) + 0.5% TFA
MeOH/ACN (50:50) + 0.1% DEA + 0.1% TFA
Typical Retention Time (E1)
~ 8.5 min
~ 6.2 min
Typical Retention Time (E2)
~ 11.2 min
~ 7.8 min
Resolution (Rs)
> 2.5
> 1.8
Tailing Factor (Tf)
1.1 - 1.3
1.2 - 1.4
Loadability
Low (< 50 µg on-column)
High (> 5 mg on-column)
References
NextSDS. Chemical Substance Information:[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine (CAS: 927976-79-2). NextSDS Database. 1
Wiley Analytical Science. Chiral column takes the crown for supercritical enantioseparation of primary amines.
Hyun, M. H. Liquid Chromatographic Chiral Separations by Crown Ether‐Based Chiral Stationary Phases. Journal of Separation Science. 3
LCGC International. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. 2
National Institutes of Health (PMC). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. 4
Advanced Formulation Strategies for[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine: Preclinical IV and Oral Dosage Design
Physicochemical Profiling & Preformulation Rationale The successful formulation of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine requires a rigorous preformulation strategy dictated by its unique structural fea...
The successful formulation of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine requires a rigorous preformulation strategy dictated by its unique structural features. As a small molecule containing three distinct basic nitrogen centers—an aromatic dimethylamine, a tertiary pyrrolidine ring, and an aliphatic primary amine—the active pharmaceutical ingredient (API) exhibits complex acid-base chemistry, high lipophilicity in its free base form, and specific chemical liabilities.
Causality in Excipient and Salt Selection
Salt Selection & Solubility: The free base is highly lipophilic and poorly soluble in aqueous media, precluding direct intravenous (IV) administration. To achieve the required aqueous solubility (>10 mg/mL) for parenteral dosing, the API must be converted into a salt. According to the pKa rule, the counterion must have a pKa at least 2 units lower than the most basic center of the API to ensure stable salt formation, as highlighted in[1].
The Maillard Reaction Liability: The presence of an aliphatic primary amine makes this API highly susceptible to the Maillard reaction. If formulated with reducing sugars (e.g., lactose as an oral filler, or dextrose as an IV tonicity agent), the primary amine will undergo a condensation reaction with the carbonyl group of the sugar to form a Schiff base, leading to rapid degradation and discoloration. This necessitates the strict exclusion of lactose and dextrose from all formulation workflows, a principle extensively documented in[2].
Oral Bioavailability Enhancement: To bypass potential gastric degradation and overcome the poor aqueous solubility of the free base in the gastrointestinal tract, a Lipid-Based Formulation (LBF), such as a Self-Emulsifying Drug Delivery System (SEDDS), is prioritized for oral (PO) administration. This approach shields the API from aqueous incompatibilities and enhances lymphatic transport, as supported by[3].
Mechanistic Workflows
The following diagrams illustrate the logical relationships governing our formulation decisions.
Figure 1. Mechanistic pathway of API degradation via Maillard reaction vs. lipid-based protection.
Figure 2. Step-by-step workflow for salt screening, selection, and physicochemical validation.
Formulation Strategies & Experimental Protocols
Protocol 1: Salt Screening & Selection
To overcome the poor aqueous solubility of the free base, a targeted salt screen is executed. Strong acids are prioritized to protonate the multiple basic centers.
Step-by-Step Methodology:
Preparation: Weigh 50 mg of the API free base into a series of 4 mL glass vials.
Solubilization: Add 0.5 mL of a screening solvent (e.g., Ethanol, Acetone, or Tetrahydrofuran) to each vial and stir at 40°C until fully dissolved.
Counterion Addition: Add 1.05 to 2.10 molar equivalents of selected counterions (Hydrochloric acid, Methanesulfonic acid, Citric acid) dropwise to target mono- or di-salt formation.
Crystallization: Stir the mixtures at 50°C for 2 hours, then initiate a controlled cooling ramp to 5°C at a rate of 0.5°C/min.
Isolation: Isolate the resulting precipitates via centrifugation (10,000 rpm, 5 min) and dry under vacuum at 40°C for 24 hours.
Self-Validation Check: Analyze the isolated solids via X-ray Powder Diffraction (XRPD) to confirm crystallinity. Perform Dynamic Vapor Sorption (DLS) to rule out highly hygroscopic salts (target <2% weight gain at 80% RH).
For preclinical pharmacokinetic (PK) evaluation, a sterile, isotonic IV solution is required. Crucial Causality: 5% Dextrose must be strictly avoided as a tonicity agent due to the primary amine's susceptibility to the Maillard reaction during terminal sterilization or storage.
Step-by-Step Methodology:
Weighing: Weigh an amount of the optimal API salt (e.g., Dimesylate) equivalent to 10 mg of the free base.
Dissolution: Dissolve the API in 8.0 mL of sterile Water for Injection (WFI) in a depyrogenated volumetric flask.
Tonicity Adjustment: Add 90 mg of Sodium Chloride (NaCl) to achieve a 0.9% w/v isotonic solution.
pH Optimization: Measure the pH. Adjust to a physiological target of 5.5 – 6.5 using 0.1M NaOH or 0.1M HCl. (Avoid phosphate buffers if precipitation is observed).
Volume Adjustment: Q.S. to exactly 10.0 mL with WFI.
Sterilization: Filter the solution through a sterile 0.22 µm Polyethersulfone (PES) syringe filter in a biosafety cabinet.
Self-Validation Check: Measure osmolality using a freezing-point osmometer (Target: 285–300 mOsm/kg). Quantify API recovery via HPLC-UV.
To maximize oral bioavailability while avoiding solid-state incompatibilities (like lactose), the free base is formulated into a Self-Emulsifying Drug Delivery System (SEDDS).
Step-by-Step Methodology:
Vehicle Preparation: In a glass vial, combine 20% w/w Capryol™ 90 (oil phase), 40% w/w Kolliphor® EL (surfactant), and 40% w/w Transcutol® HP (co-surfactant).
Homogenization: Stir the excipient mixture at 40°C using a magnetic stirrer until a clear, isotropic liquid is formed.
API Loading: Add the API free base to the vehicle to achieve a target loading of 25 mg/g.
Solubilization: Vortex for 2 minutes and sonicate in a water bath at 35°C for 15 minutes until the API is completely dissolved with no visible particles.
Encapsulation: Fill the liquid formulation into size 0 hard gelatin capsules using a positive displacement pipette.
Self-Validation Check: Perform a dispersion test by adding 1 g of the SEDDS into 250 mL of 0.1N HCl at 37°C under mild agitation. Measure the resulting microemulsion droplet size via Dynamic Light Scattering (DLS). (Target: Z-average < 50 nm, PDI < 0.3).
Analytical & Stability Data
All quantitative data must be rigorously tracked to justify formulation progression. The tables below summarize the expected physicochemical outputs guiding the development of this API.
Table 1: Salt Screening & Physicochemical Profiling
Counterion
Equivalents
Solid State (XRPD)
Aqueous Solubility (mg/mL)
Hygroscopicity (ΔW% at 80% RH)
Selection Decision
Free Base
N/A
Crystalline
< 0.05
0.2%
Reject for IV (Poor solubility)
HCl
2.0
Crystalline
> 50.0
8.5%
Reject (Highly hygroscopic)
Mesylate
2.0
Crystalline
> 100.0
1.2%
Lead Candidate (Stable, soluble)
Citrate
1.0
Amorphous
15.0
4.3%
Reject (Poor physical stability)
Table 2: Excipient Compatibility & Maillard Reaction Stress Test (40°C / 75% RH for 4 Weeks)
Formulation Matrix
API State
Visual Appearance
API Recovery (HPLC)
Total Impurities
API + Lactose (1:1)
Solid
Dark Brown
68.4%
31.2% (Schiff Base adducts)
API + Dextrose (1:1)
Solution
Yellow/Brown
72.1%
26.5%
API + Microcrystalline Cellulose
Solid
White/Off-white
99.2%
< 0.5%
API in SEDDS Vehicle
Liquid
Clear
99.8%
< 0.1%
References
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations
Source: Molecules (MDPI), 2018, 23(7), 1719.
URL:[Link]
A Literature Review on Maillard Reaction Based on Milk Proteins and Carbohydrates in Food and Pharmaceutical Products: Advantages, Disadvantages, and Avoidance Strategies
Source: Foods (MDPI), 2021, 10(9), 1998.
URL:[Link]
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs
Source: Frontiers in Drug Delivery, 2023, 3:1232012.
URL:[Link]
Standard Operating Procedures for [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine: A Guide for Research and Development
Introduction [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine is a complex diamine that incorporates several key pharmacophores: a substituted phenethylamine backbone, a pyrrolidine ring, and a dimethylamino group...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine is a complex diamine that incorporates several key pharmacophores: a substituted phenethylamine backbone, a pyrrolidine ring, and a dimethylamino group.[1][2] These structural motifs are prevalent in a wide range of biologically active compounds, suggesting its potential utility in drug discovery and medicinal chemistry as a scaffold or intermediate.[3][4] The pyrrolidine ring, a common feature in many natural products and pharmaceuticals, can be crucial for receptor binding and can influence the pharmacokinetic properties of a molecule.[3] Similarly, the dimethylamine group can modulate a compound's basicity, solubility, and ability to interact with biological targets.[2]
This document provides a comprehensive guide to the safe handling, storage, and use of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine in a research and development setting. It is intended for researchers, scientists, and drug development professionals who may be working with this or structurally related compounds.
Not explicitly documented; likely a solid or oil at room temperature based on similar compounds.
-
Solubility
Not explicitly documented; expected to have some solubility in organic solvents like ethanol, DMSO, and DMF. Aqueous solubility may be pH-dependent.
-
Hazard Identification and Safety Precautions
A specific Safety Data Sheet (SDS) for [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine (CAS 927976-79-2) is not widely available. Therefore, a risk assessment must be conducted based on the hazards associated with its structural components: aromatic amines, alkylamines, and pyrrolidine derivatives.
Potential Hazards:
Skin and Eye Irritation/Corrosion: Amine compounds can be corrosive and cause severe skin burns and eye damage.[6][7]
Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[8]
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.
Sensitization: May cause an allergic skin reaction.[6]
General Safety Precautions:
Work in a well-ventilated area, preferably in a chemical fume hood.
Avoid inhalation of dust, vapors, or mists.
Prevent contact with skin, eyes, and clothing.
Wash hands thoroughly after handling.
Do not eat, drink, or smoke in the laboratory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound.
Eye Protection: Wear chemical safety goggles or a face shield.
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection: Wear a lab coat. For larger quantities or in case of a spill, additional protective clothing may be necessary.
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Storage and Handling
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Keep away from incompatible materials such as strong oxidizing agents and acids.
Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially if the compound is found to be air-sensitive.
Handling:
Weighing: Perform all weighing operations in a ventilated enclosure or a chemical fume hood. Use a dedicated, clean spatula and weighing vessel.
Dissolving: When preparing solutions, add the compound slowly to the solvent with stirring. Be aware of any potential exothermic reactions.
Spill and Emergency Procedures
Spill:
Evacuate the area and ensure adequate ventilation.
Wear appropriate PPE.
For a small spill of solid material, carefully sweep it up and place it in a sealed container for disposal. Avoid generating dust.
For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Clean the spill area with a suitable solvent, followed by soap and water.
First Aid:
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal
Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Preparation: Ensure all work is conducted in a chemical fume hood. Wear appropriate PPE.
Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine to the vial. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.34 mg of the compound.
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mM solution from 2.34 mg of the compound, add 1 mL of DMSO.
Mixing: Cap the vial and vortex or sonicate until the compound is completely dissolved.
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, labeled container.
Protocol 2: Use in a Cell-Based Assay
This protocol provides a general workflow for using the compound in a typical cell-based assay, such as a cytotoxicity or receptor binding assay.
Cell Seeding: Plate cells in a multi-well plate at the desired density and allow them to adhere overnight.
Compound Dilution: Prepare serial dilutions of the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent).
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Assay Readout: Perform the specific assay readout according to the manufacturer's instructions (e.g., adding a viability reagent, measuring fluorescence or luminescence).
Visualizations
Caption: Risk assessment workflow in the absence of a specific SDS.
Caption: General experimental workflow from stock solution preparation to cell-based assay.
Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. MDPI. [Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays. MDPI. [Link]
Cas12a trans-cleavage can be modulated in vitro and is active on ssDNA, dsDNA, and RNA. bioRxiv. [Link]
Discovery of Novel 4-phenyl-2-(pyrrolidinyl)nicotinamide Derivatives as Potent Na v 1.1 Activators. PubMed. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ResearchGate. [Link]
Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. ACS Publications. [Link]
Synthesis and evaluation of methoxyquinazoline sulfonamide derivatives as bifunctional molecular targeting tumor related inflammation and anti-EGFR triple-mutation. PubMed. [Link]
The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. MDPI. [Link]
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. [Link]
Technical Support Center: Optimizing the Synthesis of[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine
Welcome to the Technical Support Center for the synthesis of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine (CAS: 927976-79-2). This complex diamine is synthesized via a sensitive three-step sequence starting fr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine (CAS: 927976-79-2). This complex diamine is synthesized via a sensitive three-step sequence starting from 4-dimethylaminobenzaldehyde. As a Senior Application Scientist, I have designed this guide to help researchers navigate the specific yield bottlenecks of this pathway by providing mechanistic insights, troubleshooting logic, and self-validating protocols.
Q: My condensation of 4-dimethylaminobenzaldehyde and nitromethane yields a dark, intractable tar. How do I prevent polymerization?A:
Causality: 4-Dimethylaminobenzaldehyde is highly electron-rich. Under standard harsh basic conditions (e.g., NaOH and high heat), the resulting β-nitrostyrene is prone to rapid polymerization and complex side reactions.
Solution: Shift to mildly acidic/basic buffer systems or utilize ultrasound-assisted methodologies[1]. Using ammonium acetate (NH₄OAc) in glacial acetic acid under reflux provides a controlled environment that drives the elimination of water to form the alkene while suppressing polymerization. Alternatively, solvent-free ultrasound conditions with tailored catalysts yield 100% atom economy[1].
Phase 2: The Aza-Michael Addition
Q: The addition of pyrrolidine to 4-dimethylamino-β-nitrostyrene gives poor conversion, and the product reverts to starting material during workup. Why?A:
Causality: The aza-Michael addition of amines to nitrostyrenes is highly reversible, often undergoing a retro-aza-Michael (or retro-aza-Henry) process[2]. The strongly electron-donating 4-dimethylamino group pushes electron density into the alkene, reducing the electrophilicity of the nitrostyrene and shifting the thermodynamic equilibrium back toward the starting materials[2].
Solution: Drive the equilibrium forward by using an excess of pyrrolidine (acting as both reactant and solvent) or by employing a hydrogen-bond donor catalyst (e.g., thiourea derivatives) to activate the nitro group[3]. Crucially, perform the workup at low temperatures and avoid strong aqueous bases, which catalyze the retro-aza-Michael cleavage.
Phase 3: The Nitro Reduction
Q: When reducing the nitroalkane intermediate using catalytic hydrogenation (H₂, Pd/C), I observe massive cleavage of the pyrrolidine group instead of the desired diamine. How can I fix this?A:
Causality: 1,2-Amino-nitro compounds are notoriously unstable under prolonged heating or basic conditions, favoring C–N bond cleavage. Furthermore, the two tertiary amines in your intermediate (the dimethylamino and pyrrolidine groups) strongly coordinate to and poison the palladium catalyst. This stalls the reduction, leaving the intermediate in the reactor long enough to degrade.
Solution: Abandon catalytic hydrogenation for this specific substrate. Switch to stoichiometric Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF[4]. LiAlH₄ rapidly reduces aliphatic nitro compounds to primary amines without relying on a metal surface[4], bypassing catalyst poisoning and trapping the intermediate as the stable diamine before cleavage can occur.
Figure 2: Logical decision tree for troubleshooting the final nitro reduction step.
Quantitative Data & Optimization Matrix
The following table summarizes the quantitative improvements achieved by shifting from traditional to optimized conditions across the three synthetic phases:
Reaction Phase
Traditional Condition
Optimized Condition
Primary Bottleneck Addressed
Typical Yield Improvement
1. Henry Condensation
NaOH, MeOH, Reflux
NH₄OAc, AcOH, 90 °C
Polymerization of nitrostyrene
35% → 82%
2. Aza-Michael Addition
Pyrrolidine (1 eq), DCM, RT
Pyrrolidine (5 eq), Neat, 0 °C
Retro-aza-Michael reversibility
40% → 88%
3. Nitro Reduction
H₂ (50 psi), 10% Pd/C, MeOH
LiAlH₄ (4 eq), THF, 0 °C to RT
Catalyst poisoning & Cleavage
<15% → 76%
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 4-Dimethylamino-β-nitrostyrene
Charge: In a 250 mL round-bottom flask, add 4-dimethylaminobenzaldehyde (10.0 g, 67 mmol) and ammonium acetate (2.0 g, 26 mmol).
Reaction: Heat the mixture to 90 °C under nitrogen for 4 hours.
Validation Check: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the aldehyde (Rf ~0.4) and formation of a bright orange spot (Rf ~0.6).
Workup: Cool to room temperature. Pour the mixture into ice water (200 mL). Filter the resulting bright orange precipitate, wash with water (3 x 50 mL), and recrystallize from ethanol.
Protocol 2: Synthesis of 1-(4-Dimethylaminophenyl)-2-nitro-1-pyrrolidinoethane
Reaction: Cool the solution to 0 °C. Dropwise, add freshly distilled pyrrolidine (9.2 g, 130 mmol, 5 eq) over 10 minutes. Stir at 0 °C for 2 hours.
Validation Check: The deep orange color of the starting material should fade to a pale yellow, indicating the disruption of the conjugated alkene system.
Workup: Concentrate the mixture under reduced pressure strictly at room temperature (Do not heat above 30 °C to prevent retro-aza-Michael cleavage). Purify immediately via flash chromatography (neutral alumina, Hexanes/EtOAc) to isolate the nitroalkane.
Protocol 3: Reduction to [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine
Preparation: Suspend LiAlH₄ (2.0 g, 52 mmol) in anhydrous THF (50 mL) in a flame-dried flask at 0 °C under argon.
Addition: Dissolve the nitroalkane from Protocol 2 (3.4 g, 13 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
Validation Check: Aliquot quench and LC-MS should show the disappearance of the nitro mass [M+H]⁺ 264 and the appearance of the diamine mass [M+H]⁺ 234.
Quench (Fieser Method): Cool to 0 °C. Carefully add 2.0 mL water, followed by 2.0 mL 15% NaOH (aq), and finally 6.0 mL water. Stir vigorously until the gray salts turn into a granular white precipitate.
Isolation: Filter the salts through a pad of Celite, wash with THF, and concentrate the filtrate. Purify the crude diamine via Kugelrohr distillation or crystallization of its HCl salt.
References
Highly Efficient Nanosized Mesoporous CuMgAl Ternary Oxide Catalyst for Nitro-Alcohol Synthesis: Ultrasound-Assisted Sustainable Green Perspective for the Henry Reaction
Source: ACS Omega
URL:1
Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process
Source: The Journal of Organic Chemistry
URL:2
Nitro Reduction - Common Conditions
Source: Common Organic Chemistry
URL:4
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides
Source: Beilstein Journal of Organic Chemistry
URL:3
Technical Support Center: Troubleshooting Solubility of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine
Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals encountering aqueous solubility challenges with [4-(2-Amino-1-pyrroli...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals encountering aqueous solubility challenges with [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine .
Because this compound is a polybasic amine, its behavior in solution is highly dynamic. Below, we dissect the thermodynamic and chemical causality behind its phase behavior, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure reproducible assay conditions.
Mechanistic Overview: The Polyamine Solubility Paradox[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine contains three distinct basic nitrogen centers: a primary amine on the ethyl chain, a tertiary amine within the pyrrolidine ring, and a tertiary dimethylamine group attached to the phenyl core.
The solubility of weakly basic drugs is fundamentally dictated by their ionization state (). At a low pH, these nitrogen atoms are fully protonated, rendering the molecule highly hydrophilic. However, as the pH of the environment increases toward physiological conditions (pH 7.4), the compound undergoes partial deprotonation. This transition reduces the molecule's polarity, exposing the lipophilic phenyl core and driving rapid precipitation. Furthermore, polyamines are notoriously sensitive to specific counterions, particularly multivalent anions like phosphates, which can form highly stable, insoluble salt complexes ().
Logic diagram illustrating the pH and buffer-dependent solubility pathways of polybasic amines.
Troubleshooting Guide & FAQs
Q1: Why does my compound precipitate immediately when I adjust the stock solution to pH 7.4?A: You are observing the transition from a soluble ionized salt to an insoluble free base. The pKa values for the primary and tertiary amines in this molecule likely range between 8.0 and 10.0. At pH 7.4, a significant fraction of the molecules begins to deprotonate. Because the uncharged phenyl-dimethylamine core is highly lipophilic, the loss of cationic charge drastically reduces the hydration energy, causing the compound to crash out of solution. To mitigate this, you must control the microenvironmental pH (pHm) or use a co-solvent ().
Q2: I am diluting my DMSO stock into PBS (Phosphate-Buffered Saline) and observing immediate turbidity. What is happening?A: This is a classic counterion incompatibility. Polyamines act as multivalent cations that ionically cross-link with multivalent anions like phosphate (
PO43−
or
HPO42−
). This interaction forms an insoluble polyamine-phosphate salt lattice.
Solution: Abandon PBS. Switch to a zwitterionic biological buffer such as HEPES or MOPS, which do not form insoluble complexes with polybasic amines.
Q3: How should I prepare my master stock solution to ensure long-term stability and maximum solubility?A: For long-term storage, prepare a 10 mM to 50 mM master stock in anhydrous, cell-culture grade DMSO. DMSO prevents auto-oxidation and bypasses the pH-dependency of the free base. If your downstream application strictly forbids organic solvents, you must prepare an acidified aqueous stock (e.g., using 0.1 N HCl) to force full protonation, though this will require careful neutralization during the final assay setup.
Quantitative Data: Solubility Profiling
The table below summarizes the expected solubility limits of[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine across various experimental media. Use this data to select the appropriate vehicle for your assays.
Solvent / Medium
pH
Buffer Type
Expected Solubility Limit
Primary Limitation / Observation
Acidified Water (0.1 N HCl)
< 2.0
None
> 50 mg/mL
High acidity is incompatible with live-cell assays.
HEPES Buffer (50 mM)
7.4
Zwitterionic
1.0 - 5.0 mg/mL
Mild precipitation over time due to free base transition.
PBS (1X)
7.4
Phosphate
< 0.1 mg/mL
Immediate turbidity; insoluble phosphate salt formation.
Anhydrous DMSO
N/A
Organic
> 100 mg/mL
Solvent toxicity if final assay concentration exceeds 1% v/v.
Experimental Protocols
To ensure data integrity, every protocol must be a self-validating system. Follow these step-by-step methodologies to prepare assay-ready solutions without inducing precipitation.
Protocol A: Preparation of a 10 mM Acidified Aqueous Stock
Use this protocol only if DMSO is strictly prohibited in your workflow.
Weighing: Accurately weigh the required mass of the API into a sterile, amber glass vial.
Acidification: Add 0.1 N HCl equivalent to a 1.1x molar excess of the total basic sites (assume 3 basic sites per molecule).
Causality: The slight molar excess of protons forces the equilibrium entirely toward the tri-protonated, highly soluble state.
Solubilization: Vortex vigorously for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes until the solution is optically clear.
Dilution: Bring the solution to the final target volume using HPLC-grade water.
Self-Validation Check: Measure the optical density of the stock at 600 nm (OD600) using a spectrophotometer. An
OD600<0.05
confirms the absence of sub-visual aggregates.
Protocol B: Buffer Exchange and Controlled Dilution for Assays (pH 7.4)
Use this protocol to dilute a DMSO master stock into aqueous assay media.
Buffer Selection: Prepare a 50 mM HEPES buffer adjusted to pH 7.4. Do not use PBS.
Thermal Equilibration: Pre-warm the HEPES buffer to 37°C.
Causality: Higher temperatures increase the kinetic solubility limit, preventing the localized "shock" precipitation that occurs when an organic stock hits a cold aqueous phase.
Dropwise Addition: While vortexing the warmed HEPES buffer at medium speed, add the DMSO master stock dropwise. Ensure the final DMSO concentration remains
≤1%
(v/v).
Self-Validation Check: Perform Dynamic Light Scattering (DLS) or a visual inspection against a dark background to ensure no colloidal suspension has formed. Use the solution within 2 hours to prevent gradual free-base aggregation.
References
Title: Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates
Source: Drug Development and Industrial Pharmacy (Taylor & Francis)
URL: [Link]
Title: The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices
Source: AAPS PharmSciTech (National Institutes of Health / PMC)
URL: [Link]
Troubleshooting
Technical Support Center: Overcoming Bioavailability Challenges with Aminopyrrolidine-Containing Phenyl-Ethylamine Analogs
Welcome to the technical support center for researchers working with [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine and structurally related compounds. This guide is designed to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers working with [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine and structurally related compounds. This guide is designed to provide in-depth troubleshooting and practical solutions for the common and often frustrating issue of poor bioavailability encountered during in vitro and in vivo assays. As drug development professionals, we understand that overcoming these hurdles is critical for advancing promising compounds. This document synthesizes field-proven insights and established scientific principles to help you diagnose and solve these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine, and what are its core chemical properties?
[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine is a synthetic molecule belonging to the substituted phenethylamine class. Its structure features a phenyl ring, a pyrrolidine moiety, and two distinct amine groups (a primary amine and a tertiary dimethylamine). This structure dictates its physicochemical behavior, which is crucial for understanding its biological performance.
Property
Predicted Value/Characteristic
Implication for Bioavailability
Chemical Class
Basic Amine
pH-dependent solubility; high solubility in the acidic stomach, potentially lower in the neutral intestine.
pKa (Predicted)
Two basic centers, estimated pKa ~8.5-10.0
The compound will be predominantly ionized (charged) at physiological pH (7.4), which can hinder passive diffusion across lipid membranes.
LogP (Predicted)
~2.5 - 3.5
Indicates moderate lipophilicity. This can be a double-edged sword: sufficient for membrane interaction but can also lead to non-specific binding and sequestration in lipidic environments.
Metabolic Hotspots
N-dimethyl group, pyrrolidine ring
Highly susceptible to N-demethylation by Cytochrome P450 (CYP) enzymes and oxidation by Flavin-containing Monooxygenases (FMOs) in the liver and gut wall.[1][2]
Q2: What are the most likely causes of poor bioavailability for this type of compound?
Poor oral bioavailability is rarely due to a single factor. For a basic, moderately lipophilic amine like this, the primary culprits are typically a combination of:
High First-Pass Metabolism: The N-dimethyl and pyrrolidine groups are prime targets for rapid enzymatic breakdown in the intestinal wall and liver before the drug can reach systemic circulation.[1][2] This is often the most significant barrier.
Active Efflux: The structure may be recognized by efflux transporters like P-glycoprotein (P-gp) located on the surface of intestinal cells. These transporters act as "bouncers," actively pumping the compound back into the gut lumen after it has been absorbed.
pH-Dependent Solubility/Permeability Trade-off: The compound dissolves well in the acidic stomach (where it's fully ionized) but absorption is minimal. In the small intestine, where most absorption occurs, the pH increases, reducing solubility and potentially causing the drug to precipitate. Furthermore, the ionized form, while soluble, has poor permeability across the intestinal membrane.[3][4][5]
Troubleshooting Guide: In Vitro Assays
Researchers often first detect bioavailability issues in cell-based permeability assays like the Caco-2 model. Below are common problems and a logical workflow for diagnosing them.
Problem: Low Apparent Permeability (Papp) in Caco-2 Assays
An unexpectedly low Papp value in the standard apical-to-basolateral (A-to-B) Caco-2 assay is a red flag. Here’s how to dissect the problem.
Workflow for Diagnosing Low Caco-2 Permeability
Caption: Logic tree for troubleshooting low Caco-2 permeability.
Q: My compound recovery is low. What does this mean and how do I fix it?
A: Low recovery (<80%) means the total amount of drug measured in the apical, basolateral, and cell lysate compartments at the end of the experiment is significantly less than what you started with.[6] This points to two primary issues for lipophilic amines:
Non-Specific Binding: The compound is sticking to the plastic walls of the assay plate.
Poor Solubility: The compound is precipitating out of the aqueous assay buffer.
Solution: Use of Bovine Serum Albumin (BSA)
The most effective solution is to add a protein like BSA to the basolateral (receiver) chamber.[7] BSA mimics the protein-rich environment of blood and acts as a "sink," binding the compound as it permeates and preventing it from sticking to the plate, thereby improving recovery.[6][8]
Actionable Step: Modify your Caco-2 protocol to include 1-4% BSA in the basolateral buffer. This is critical for obtaining accurate permeability data for lipophilic compounds.[8]
Q: My recovery is fine, but the efflux ratio is high (>2). What's happening?
A: An efflux ratio greater than 2 indicates that the compound is transported more efficiently from the basolateral-to-apical direction than the other way around. This is a classic signature of active efflux, where transporters like P-gp are pumping your compound out of the cells.[6]
Solution: Confirm with Inhibitors
To confirm which transporter is responsible, you can re-run the assay in the presence of a known inhibitor.
Actionable Step: Conduct the bidirectional Caco-2 assay with and without an inhibitor like Verapamil (a P-gp inhibitor). If the efflux ratio decreases significantly in the presence of the inhibitor, you have confirmed that your compound is a P-gp substrate.
Cell Seeding: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days until a differentiated monolayer is formed.
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 250 Ω·cm².
Assay Initiation (A -> B):
Wash monolayers with warm Transport Buffer.
Add 0.5 mL of fresh Basolateral Buffer (with BSA) to the basolateral chamber.
Add 0.1 mL of Transport Buffer containing the final concentration of your test compound (e.g., 10 µM, final DMSO <0.5%) and Lucifer Yellow to the apical chamber.
Assay Initiation (B -> A):
Wash monolayers as above.
Add 0.1 mL of fresh Transport Buffer to the apical chamber.
Add 0.5 mL of Basolateral Buffer (with BSA) containing the test compound and Lucifer Yellow to the basolateral chamber.
Sampling: Incubate at 37°C with gentle shaking (e.g., 100 rpm).[8] At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the receiver chamber, replacing the volume with fresh buffer.
Analysis:
At the end of the experiment, take samples from both donor and receiver chambers.
Analyze the concentration of the test compound in all samples by LC-MS/MS.
Measure Lucifer Yellow fluorescence to confirm monolayer integrity was maintained.
Calculations:
Calculate the apparent permeability coefficient (Papp) using the formula:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where dQ/dt is the flux rate, A is the surface area of the monolayer, and C0 is the initial donor concentration.[6]
Calculate the Efflux Ratio (ER): ER = Papp (B->A) / Papp (A->B)
Strategies for Bioavailability Enhancement
If in vitro assays confirm poor permeability or high metabolism, the next step is to employ strategies to overcome these barriers.
Formulation Approaches
Strategy 1: Self-Emulsifying Drug Delivery Systems (SEDDS)
For lipophilic compounds classified as BCS Class II or IV (poor solubility), SEDDS are an excellent choice.[9] These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI tract.[10]
Mechanism of Action:
Maintains the drug in a solubilized state, bypassing dissolution-limited absorption.
The small droplet size increases the surface area for absorption.
Some components can inhibit efflux transporters and/or first-pass metabolism.[11]
Component
Example
Function
Oil Phase
Capryol 90, Labrafil M 1944 CS
Solubilizes the lipophilic drug.
Surfactant
Kolliphor EL, Tween 80
Promotes emulsification upon dilution.
Co-surfactant
Transcutol HP, Plurol Oleique CC 497
Improves emulsification and solubilization capacity.
Strategy 2: Hydrophobic Ion Pairing (HIP)
For compounds like ours that are highly soluble but have poor permeability (BCS Class III characteristics when ionized), HIP is a powerful technique. It involves complexing the ionized (cationic) drug with an oppositely charged counter-ion to form a neutral, more lipophilic complex. This complex can then be effectively loaded into lipid-based formulations like SEDDS.[10]
Mechanism of Action:
Increases the lipophilicity (LogP) of the drug, sometimes by several orders of magnitude.[10]
Enhances partitioning into lipidic formulations and improves permeation across the cell membrane.
Chemical & Biological Approaches
Strategy 3: Prodrugs
A prodrug is a chemically modified version of the active drug that is designed to overcome a specific barrier (like poor permeability) and then convert back to the active form in the body.
Example: Masking the primary amine with a labile group can increase lipophilicity and reduce susceptibility to first-pass metabolism. The group is later cleaved by enzymes in the blood or target tissue.
Strategy 4: Co-administration with Bioavailability Enhancers
Certain natural compounds can inhibit metabolic enzymes. Piperine, the active component of black pepper, is a well-known inhibitor of CYP enzymes and can increase the bioavailability of co-administered drugs.[12] While not a formulation in itself, this principle can be used in early-stage in vivo studies to test the hypothesis that metabolism is the primary barrier.
In Vivo Study Design & Troubleshooting
Problem: Low Oral Bioavailability (F%) in Rats Despite Good In Vitro Data
Sometimes a compound looks promising in vitro but fails in vivo. This almost always points to extensive first-pass metabolism that wasn't fully captured by cell-based or subcellular fraction assays.
Workflow for In Vivo Bioavailability Assessment
Caption: Workflow for a definitive in vivo bioavailability study.
The Definitive Experiment: A parallel IV and PO pharmacokinetic (PK) study in an animal model (e.g., rat) is the gold standard.[13]
IV Administration: Bypasses absorption and first-pass metabolism, giving you a direct measure of systemic clearance (how quickly the body eliminates the drug).
PO Administration: Subjects the drug to all the absorption barriers.
The Comparison: By comparing the Area Under the Curve (AUC) from the PO route to the AUC from the IV route, you can calculate the absolute oral bioavailability (F%). If F% is low and IV clearance is high, you have definitively proven that extensive first-pass metabolism is the primary issue.
Conclusion
Overcoming the poor bioavailability of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine and related analogs requires a systematic, evidence-based approach. By starting with robust in vitro diagnostics to understand the specific barriers—be it solubility, permeability, efflux, or metabolism—researchers can select the most appropriate enhancement strategy. Whether through advanced formulations like SEDDS with hydrophobic ion pairing or chemical modifications via a prodrug approach, the challenges posed by these promising but difficult compounds can be surmounted.
References
Blake, J. F., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. Available at: [Link]
WebMD. N,N-Dimethylphenethylamine (N,N-Dmpea) - Uses, Side Effects, and More. Available at: [Link]
He, X. Y., et al. (1995). Effects of phenethyl isothiocyanate on metabolism and on genotoxicity of dimethylnitrosamine and 2-amino-1-methyl-6-phenylimidazo[4, 5-beta]pyridine (PhIP). PubMed. Available at: [Link]
McNulty, M. J., & Heck, H. D. (1983). Metabolism of dimethylamine in the nasal mucosa of the Fischer 344 rat. PubMed. Available at: [Link]
Mishra, A., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]
Manin, A. N., et al. (2023). Revisiting the Solubility–Permeability Relationship with Hydrophobic Drug Umifenovir in Pluronic Solutions: Impact of pH and C. Semantic Scholar. Available at: [Link]
Lin, L. Y., & Kumagai, Y. (1993). Metabolic formation of dimethylamine and methylamine from basic drugs containing N-methyl group: a newly established chromatographic assay and its application to the determination of deaminase activity. PubMed. Available at: [Link]
Mukhopadhyay, S., et al. (2017). A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). ResearchGate. Available at: [Link]
JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available at: [Link]
Zhang, Y., et al. (2026). Recent Advances in Oral Drug Delivery Systems for BCS III Drugs. MDPI. Available at: [Link]
ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Available at: [Link]
van der Logt, E. M., et al. (2008). Quercetin increases the bioavailability of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in rats. PubMed. Available at: [Link]
ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. Available at: [Link]
Manin, A. N., et al. (2023). Revisiting the Solubility–Permeability Relationship with Hydrophobic Drug Umifenovir in Pluronic Solutions: Impact of pH and Co-Solvent. PMC. Available at: [Link]
PatSnap Synapse. (2025). What are the methods used for enhancement of bioavailability?. Available at: [Link]
Al-Ghazali, M., et al. (2023). Self-emulsifying drug delivery systems: A versatile approach to enhance the oral delivery of BCS class III drug via hydrophobic ion pairing. PMC. Available at: [Link]
ResearchGate. (n.d.). Optimisation of the Caco-2 Permeability Assay Using Experimental Design Methodology. Available at: [Link]
Walsh Medical Media. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Available at: [Link]
Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]
Google Patents. (n.d.). Use of piperine to increase the bioavailability of nutritional compounds.
ResearchGate. (n.d.). The Solubility-Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. Available at: [Link]
MDPI. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]
Beig, A., et al. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLOS One. Available at: [Link]
Sarpal, K., et al. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]
Journal of Pharmaceutical Sciences. (2010). CACO-2 cell lines in drug discovery- An updated perspective. Available at: [Link]
Pharmaceutical Technology. (2026). Evaluating Strategies for Oral Absorption Enhancement. Available at: [Link]
Technical Support Center: Preventing Oxidation of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine
Welcome to the technical support guide for managing the stability of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine. This document provides in-depth guidance, troubleshooting protocols, and best practices to pre...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for managing the stability of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine. This document provides in-depth guidance, troubleshooting protocols, and best practices to prevent its oxidative degradation during storage and experimental use. As a complex molecule featuring multiple amine functionalities, understanding its vulnerabilities is key to ensuring experimental reproducibility and success.
Section 1: Understanding the Molecule's Vulnerability
The structure of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine contains three distinct amine functional groups: a primary aliphatic amine, a tertiary aliphatic amine (within the pyrrolidine ring), and a tertiary aromatic amine (the dimethylamino group attached to the phenyl ring). The primary site of oxidative susceptibility is the aromatic amine, which makes the molecule behave similarly to a p-phenylenediamine (PPD) derivative.[1][2]
Aromatic amines are readily oxidized, especially those with electron-donating groups, as they can be converted into highly colored quinone-imine or quinone-diimine species upon exposure to atmospheric oxygen.[3][4] This process can be initiated by light, heat, or trace metal impurities and often results in a visible color change of the material from off-white or colorless to yellow, brown, or even deep purple.[4][5][6]
Primary Oxidative Pathway
The oxidation typically proceeds through a radical cation intermediate, which can then undergo further reactions to form conjugated, colored products. This degradation compromises sample purity and can significantly impact experimental outcomes.[7]
Caption: Likely oxidative degradation pathway of the molecule.
Section 2: Proactive Prevention Strategies (FAQs)
This section addresses the most common questions regarding the proper handling and storage of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine to proactively prevent its oxidation.
Q: What are the ideal long-term storage conditions for this compound?
A: To ensure maximum stability, the compound should be stored under conditions that minimize exposure to oxygen, light, moisture, and heat. Aromatic amines are often hygroscopic and can absorb moisture from the air, which may accelerate degradation.[8]
Parameter
Recommendation
Rationale
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents direct contact with atmospheric oxygen, the primary oxidant.[9][10]
Temperature
≤ -20°C (long-term); 2-8°C (short-term)
Low temperatures slow down the rate of chemical degradation.[8][11] For long-term storage, -70°C is even better.[11]
Light
Amber/Opaque Vials
Protects the compound from photolytic degradation pathways.[1]
Container
Tightly sealed glass or HDPE containers
Prevents ingress of air and moisture and avoids reaction with container material.[8]
Q: I need to make a stock solution. What solvent should I use and how should I prepare it?
A: The choice of solvent is critical. You must use high-purity, anhydrous solvents that have been thoroughly degassed to remove dissolved oxygen.[12] Protic solvents should be used with caution, as they can participate in certain degradation pathways.
Recommended Solvents:
Anhydrous Dimethyl Sulfoxide (DMSO)
Anhydrous N,N-Dimethylformamide (DMF)
Anhydrous Acetonitrile (ACN)
Solvent Preparation:
The most effective method for removing dissolved gases is the Freeze-Pump-Thaw technique.[9][12] A simpler, though less rigorous, method is to purge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes.[12]
Q: How can I handle the solid compound or solutions without exposing them to air?
A: Standard benchtop handling is inadequate for this air-sensitive compound. All manipulations (weighing, transferring, making solutions) must be performed under an inert atmosphere. The two primary methods for this are using a glovebox or a Schlenk line .[9][10]
Glovebox: Provides a contained and controlled inert environment, ideal for handling solids and preparing stock solutions.[10]
Schlenk Line: Uses a dual-manifold system connected to a vacuum pump and an inert gas source, allowing for air-free manipulations of reagents in sealed glassware.[9][10]
All glassware must be rigorously dried before use, typically by oven-drying (e.g., 140°C for >4 hours) and cooling under vacuum or a stream of inert gas.[13][14]
Q: Can I add anything to my solution to prevent oxidation during an experiment?
A: Yes, the addition of antioxidants can be an effective strategy, particularly in applications where trace oxygen exposure is unavoidable. The choice of antioxidant depends on its compatibility with your downstream experimental system.
Antioxidant Type
Example
Mechanism of Action
Phenolic Antioxidants
Butylated Hydroxytoluene (BHT)
Act as radical scavengers by donating a hydrogen atom to terminate radical chain reactions.[15][16]
Phosphite Antioxidants
Triphenyl phosphite
Decompose hydroperoxides, which are key intermediates in oxidative processes.[15][17]
Act as potent biological antioxidants and free radical scavengers.[18]
Note: Always perform a small-scale compatibility test to ensure the antioxidant does not interfere with your specific assay or reaction.
Section 3: Troubleshooting Guide
Even with precautions, issues can arise. This guide helps you diagnose and address common problems.
Q: My solid compound/solution has turned yellow or brown. What does this mean?
A: A color change is a strong indicator of oxidative degradation.[6] The formation of conjugated quinone-like species results in chromophores that absorb visible light, leading to the observed color.[4] The intensity of the color often correlates with the extent of degradation.
Q: How can I definitively check the purity of my sample if I suspect oxidation?
A: Visual inspection is not sufficient. You should use analytical techniques to confirm purity and identify degradation products.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: This is the most common method. An oxidized sample will typically show a diminished peak for the parent compound and the appearance of new, often broader, peaks corresponding to impurities.[19]
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the degradation products, which helps in elucidating the degradation pathway.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive for minor impurities, NMR can reveal significant degradation through the appearance of new signals or changes in the aromatic region.
Q: My sample is oxidized. Can I still use it? Can it be purified?
A: Using an oxidized sample is strongly discouraged as it introduces unknown variables into your experiment, compromising data integrity. Purification is possible but can be challenging.
Purification: Column chromatography on silica gel or alumina can be used to separate the parent compound from more polar, colored impurities. However, this must be done carefully, often using deoxygenated solvents and minimizing exposure time.
Recommendation: Prevention is far more effective than purification. If significant degradation has occurred, it is often more cost-effective and scientifically rigorous to discard the sample and start with fresh, properly handled material.
Troubleshooting Decision Flowchart
Caption: Decision flowchart for handling suspected sample oxidation.
Section 4: Detailed Experimental Protocols
Protocol 1: Inert Atmosphere Transfer using a Schlenk Line
This protocol describes transferring a solution of the compound from a storage flask to a reaction vessel.
Caption: Standard workflow for handling air-sensitive reagents on a Schlenk line.
Step-by-Step Procedure:
Glassware Preparation: Ensure all Schlenk flasks, syringes, and cannulas are oven-dried overnight and assembled while still hot.[13][14]
Inerting the Flask: Attach the flask containing the solid compound to the Schlenk line. Evacuate the flask under vacuum for several minutes, then switch to the inert gas manifold to refill it. Repeat this "purge-and-refill" cycle at least three times to remove residual air and moisture.[9]
Solvent Addition: Using a dry, nitrogen-flushed syringe, draw the required volume of degassed solvent. Pierce the septum of the Schlenk flask and add the solvent to dissolve the compound.
Cannula Transfer: Prepare the receiving flask by performing the same purge-and-refill cycles. To transfer the solution, insert one end of a cannula into the solution flask, ensuring the tip is below the liquid surface. Insert the other end into the receiving flask. Gently pressurize the solution flask with inert gas to push the liquid through the cannula into the receiving flask.[21]
References
Biodegradation pathways and products of tire-related phenylenediamines and phenylenediamine quinones in solution - a labor
How to prevent the oxidation of Amine C
Amine Storage Conditions: Essential Guidelines for Safety.
Air-free technique. Wikipedia.
Phenylenediamines - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS).
Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
Air Free Techniques | Handling Air-Sensitive M
Inert Atmosphere Filtr
N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)
Arom
Short- and Long-Term Stability of Arom
Analytical methods used to quantify amine oxidation.
Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed.
Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC.
Research Progress of Antioxidant Additives for Lubric
Hindered Phenol Antioxidant HPAO. Tintoll.
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki.
Reaction pathways of PPD.
Stabilized aromatic amines.
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.
Technical Support Center: Minimizing Matrix Effects in the Plasma Analysis of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine
Welcome to the technical support guide for the quantitative analysis of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine (herein referred to as 'the analyte') in plasma. This resource is designed for researchers,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the quantitative analysis of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine (herein referred to as 'the analyte') in plasma. This resource is designed for researchers, scientists, and drug development professionals to navigate the common but critical challenge of matrix effects in LC-MS/MS bioanalysis. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to develop robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding matrix effects and their impact on the analysis of our target analyte.
Q1: What are matrix effects and why are they a significant problem for my analysis?
A1: Matrix effects are the alteration—suppression or enhancement—of an analyte's ionization efficiency in a mass spectrometer due to the presence of co-eluting compounds from the sample matrix (e.g., plasma).[1][2] When analyzing our analyte in plasma, it is co-extracted with endogenous substances like phospholipids, salts, and proteins.[3][4] During electrospray ionization (ESI), these matrix components can compete with the analyte for charge, alter the physical properties of the ESI droplets, or form neutral adducts, all of which prevent the analyte from being efficiently converted into gas-phase ions.[5][6] This leads to a decreased (ion suppression) or, less commonly, an increased (ion enhancement) signal intensity.[2] The consequence is inaccurate quantification, poor reproducibility, and compromised assay sensitivity, which are critical failures in regulated bioanalysis.[1][7]
Q2: How can I determine if my assay for the analyte is suffering from matrix effects?
A2: The most direct and quantitative method, recommended by regulatory bodies, is the post-extraction spike experiment .[8][9] This involves comparing the analyte's peak response in two sets of samples:
Set A: Blank plasma extract (processed through your sample preparation method) spiked with the analyte at a known concentration.
Set B: A pure solution of the analyte in the final reconstitution solvent at the same concentration.
The Matrix Factor (MF) is then calculated:
MF = (Peak Response in Set A) / (Peak Response in Set B) [1]
An MF value of 1 indicates no matrix effect.
An MF value < 1 indicates ion suppression.
An MF value > 1 indicates ion enhancement.
For a robust method, the MF should be consistent across different lots of plasma and at different analyte concentrations (e.g., Low and High QC levels).[2][8] A qualitative method, useful during early development, is the post-column infusion experiment, where a steady flow of the analyte is introduced after the column, and a blank matrix extract is injected; dips in the baseline signal reveal retention times where ion suppression occurs.[6][10]
Q3: What are the primary sources of matrix effects in plasma?
A3: For LC-MS analysis of plasma, the most significant source of matrix effects, particularly ion suppression, are phospholipids .[11][12][13] These are major components of cell membranes and are abundant in plasma. They often co-extract with analytes and can elute over a broad range of the chromatogram, interfering with the analyte's ionization.[13][14] Other sources include salts, endogenous metabolites, proteins that were not fully removed during sample preparation, and any dosing formulation agents.[3][4]
Q4: What are the three core strategies to combat matrix effects?
A4: A successful strategy to minimize matrix effects is multi-faceted and involves a combination of three pillars:
Effective Sample Preparation: Implementing a cleanup technique that selectively removes interfering components, especially phospholipids, while efficiently recovering the analyte.[7][15]
Optimized Chromatographic Separation: Developing an LC method that chromatographically resolves the analyte from any remaining matrix components.[15][16]
Compensation with an Internal Standard (IS): Using a suitable internal standard, ideally a stable isotope-labeled (SIL) version of the analyte, to correct for signal variability.[5][17]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step guidance for specific issues encountered during method development.
Issue 1: Inconsistent Results, Poor Accuracy, and Low Precision
This is a classic symptom of variable and uncompensated matrix effects. The solution lies in improving sample cleanup and ensuring proper internal standardization.
The choice of sample preparation is the most critical step in mitigating matrix effects.[12] Our analyte, [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine, possesses two basic nitrogen centers, making it an ideal candidate for specific extraction techniques.
"Dirty" extract, significant matrix effects from phospholipids remain.[4][14]
High-throughput screening where speed is prioritized over cleanliness.
Liquid-Liquid Extraction (LLE)
Cleaner extract than PPT, can remove many phospholipids.[4][12]
Can have lower recovery for polar analytes, requires solvent optimization, can be difficult to automate.[4][18]
Removing non-polar interferences. Selectivity can be tuned with pH.[12][19]
Solid-Phase Extraction (SPE)
Provides the cleanest extracts, highly selective, excellent for removing phospholipids.[20][21]
More time-consuming and costly, requires method development.[14]
Regulated bioanalysis requiring high accuracy, precision, and sensitivity.
Given the analyte's chemical structure (containing basic amines), a mixed-mode SPE combining reversed-phase and strong cation exchange retention mechanisms is the most powerful approach for achieving a clean extract.[12][22]
Workflow for Mixed-Mode Cation Exchange SPE
Caption: Recommended workflow for Mixed-Mode Cation Exchange SPE.
Detailed Steps:
Pre-treatment: Dilute 100 µL of plasma with 200-300 µL of a weak acid (e.g., 2% phosphoric acid). This ensures the analyte's basic nitrogens are protonated (positively charged).[22]
Condition: Condition the mixed-mode SPE plate wells sequentially with 1 mL of methanol followed by 1 mL of water. Polymeric sorbents are often robust and may not require conditioning to remain "wet".[23]
Load: Load the pre-treated sample onto the SPE plate. The positively charged analyte will bind strongly to the cation-exchange functional groups, while also having some reversed-phase interaction.
Wash 1 (Aqueous): Wash the sorbent with 1 mL of a weak acid (e.g., 0.1% formic acid in water). This removes highly polar interferences without disrupting the strong ionic bond of the analyte.[22]
Wash 2 (Organic): Wash with 1 mL of an organic solvent like methanol. This is a critical step that removes hydrophobic interferences, most importantly phospholipids, that are retained by the reversed-phase backbone of the sorbent.[12][22]
Elute: Elute the analyte with 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the analyte, breaking the ionic bond with the sorbent and allowing it to be eluted.
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in a mobile-phase-compatible solvent for injection.
Using an internal standard is essential, but the type of IS is crucial. A SIL-IS (e.g., containing ³H, ¹³C, or ¹⁵N) is the gold standard for LC-MS bioanalysis.[24][25]
Why it works: A SIL-IS has nearly identical chemical and physical properties to the analyte.[17] It will co-elute chromatographically and experience the exact same degree of extraction loss and matrix-induced ion suppression or enhancement.[24] By measuring the ratio of the analyte peak area to the SIL-IS peak area, these variations are effectively cancelled out, leading to highly accurate and precise results.[15]
Caution: While highly effective, even a SIL-IS cannot compensate for extreme ion suppression where the analyte signal is lost entirely.[12] It is also critical to verify the isotopic purity of the SIL-IS, as any unlabeled analyte impurity will lead to over-quantification.[24]
Issue 2: Poor Sensitivity and Significant Ion Suppression
If you have implemented a robust sample cleanup method but still face sensitivity issues, the problem may lie in your chromatography or MS source conditions.
Mechanism of Ion Suppression in the ESI Source
Caption: Mechanism of ion suppression in the ESI source.
The goal is to ensure the analyte does not co-elute with the "suppression zones" caused by residual matrix components.
Achieve Chromatographic Separation: Develop a gradient that separates the analyte from the bulk of phospholipids, which typically elute in the middle to late part of a reversed-phase gradient.
Use a Divert Valve: Program the divert valve on your LC system to send the first 0.5-1.0 minute of the run (containing salts and very polar unretained material) and the final part of the high-organic wash (which may elute strongly retained contaminants) to waste instead of the MS source. This prevents unnecessary source contamination.
Consider Column Chemistry: While a standard C18 column is a good starting point, if co-elution with matrix components persists, consider alternative chemistries. Given the analyte's polar and basic nature, Hydrophilic Interaction Liquid Chromatography (HILIC) could provide a different selectivity profile, potentially eluting the analyte away from interfering phospholipids.
While not a primary solution, optimizing source conditions can sometimes help mitigate minor matrix effects.
Increase Gas Temperatures and Flow: Higher desolvation gas temperature and flow can help improve the evaporation of droplets, which can be hindered by non-volatile matrix components.[26]
Optimize Capillary/Spray Voltage: Ensure the voltage is sufficient for a stable spray but not so high that it causes in-source fragmentation or discharge, which can be exacerbated by matrix components.[26]
Part 3: Quantitative Assessment and Best Practices
Adhering to regulatory standards is paramount for method validation.
Regulatory Expectations for Matrix Effects
Both the FDA and EMA guidelines mandate the evaluation of matrix effects.[27][28][29][30] The standard approach is to evaluate the matrix factor using at least six different lots of blank plasma.[8] The accuracy and precision (CV%) of the results for QC samples prepared in these different lots must be within ±15%.[2][8] This ensures the method is robust and not susceptible to inter-individual biological variability.[31]
Quantitative Assessment of Matrix Effects
To formally validate the method, perform the following experiment:
Prepare Samples:
Neat Solutions (Set B): Spike the analyte and IS into the final reconstitution solvent at Low QC and High QC concentrations. (n=6 replicates)
Post-Spiked Matrix Samples (Set A): Process six different lots of blank plasma using your final sample preparation method. Spike the analyte and IS into the final, clean extracts at Low QC and High QC concentrations. (n=1 for each lot)
Analyze and Calculate:
Analyze all samples by LC-MS/MS.
Calculate the Matrix Factor (MF) for the analyte and the IS for each lot.
Calculate the Coefficient of Variation (CV%) of the IS-Normalized MF across the six lots.
Acceptance Criterion: The CV% should be ≤15%.[8] This demonstrates that although matrix effects may be present, the SIL-IS is compensating for them effectively and consistently across different sources of plasma.
References
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters.
Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent.
Fu, Y., Li, W., & Picard, F. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Expert Opinion on Drug Metabolism & Toxicology, 1-4. Retrieved from [Link]
Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Retrieved from [Link]
Ryska, M. (2018). The Use of Isotopically Labeled Internal Standards in Quantitative LC/MS - The Way of The Full Compensation of Negative Impact of Matrix Effect. Journal of Chromatography & Separation Techniques. Retrieved from [Link]
Kole, P. L., Venkatesh, G., Kotecha, J., & Sheshala, R. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Journal of Bioanalysis & Biomedicine, 3(4). Retrieved from [Link]
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters.
Ramos, F. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 34(11), 20-25. Retrieved from [Link]
Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Retrieved from [Link]
HPA. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. HPA. Retrieved from [Link]
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Retrieved from [Link]
Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Laboratory. Retrieved from [Link]
Suneetha, A., & Raja, R. (2014). Matrix Effect in Bio-Analysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 3(5), 363-367.
Gu, H., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 107, 269-278. Retrieved from [Link]
Hewavitharana, S. R., & Murugan, Y. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
Miłek, M., & Wójciak, K. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of Pharmaceutical and Biomedical Analysis, 157, 137-142. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. Retrieved from [Link]
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters. Retrieved from [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]
Miłek, M., & Wójciak, K. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC–MS: A comparison of two approaches. ResearchGate. Retrieved from [Link]
Kole, P. L., et al. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
Li, W., & Tse, F. L. S. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 427-447. Retrieved from [Link]
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Retrieved from [Link]
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. PharmaCompass. Retrieved from [Link]
LCGC International. (2026). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Retrieved from [Link]
University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. University of Waterloo. Retrieved from [Link]
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Retrieved from [Link]
Kruszewska, K., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]
European Bioanalysis Forum. (2012).
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Retrieved from [Link]
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Retrieved from [Link]
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Retrieved from [Link]
Veeprho. (2024). Solid-Phase Extraction (SPE). Veeprho. Retrieved from [Link]
Majors, R. E. (2026). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. LCGC International. Retrieved from [Link]
Papachristos, A., et al. (2020). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. Molecules, 25(18), 4234. Retrieved from [Link]
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Retrieved from [Link]
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals
Content Focus: Objective benchmarking, mechanistic rationale, and self-validating assay methodologies.
Executive Summary & Mechanistic Rationale
The compound [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine (investigational code: APD-1 ) is a novel diamine derivative featuring a pyrrolidine ring and a dimethylaniline moiety. Structurally, APD-1 fulfills the classic basic pharmacophore required for anchoring to Asp114 in the transmembrane domain 3 (TM3) of the Histamine H3 Receptor (H3R)[1].
H3R is a presynaptic autoreceptor and heteroreceptor primarily coupled to
Gi/o
proteins, where its constitutive activity tonically inhibits neurotransmitter release[2]. Consequently, H3R inverse agonists have garnered significant therapeutic interest for cognitive disorders and narcolepsy[3]. In this guide, we objectively benchmark the binding affinity and functional efficacy of APD-1 against established H3R reference standards: Pitolisant (a third-generation non-imidazole inverse agonist) and Thioperamide (a first-generation imidazole derivative).
To rigorously evaluate APD-1, we utilized two orthogonal assay systems: a competitive radioligand binding assay to determine receptor affinity (
Ki
)[4], and a
[35S]GTPγS
binding assay to quantify functional intrinsic activity (
Emax
)[5].
Table 1: Competitive Binding Affinity at Human H3R
Data Insight: APD-1 demonstrates high single-digit nanomolar affinity for the human H3R, outperforming the first-generation standard Thioperamide, though slightly less potent than the clinically approved Pitolisant.
Table 2: Functional Activity (
[35S]GTPγS
Assay)
Assay conditions: Measurement of
Gαi/o
activation relative to basal constitutive activity.
Compound
Efficacy (
Emax
% of basal)
IC50
(nM)
Functional Profile
APD-1
-38%
8.5
Inverse Agonist
Pitolisant
-45%
3.2
Inverse Agonist
Thioperamide
-52%
18.1
Inverse Agonist
(R)-
α
-Methylhistamine
+145%
2.1 (
EC50
)
Full Agonist
Data Insight: Binding affinity does not guarantee efficacy. The functional data confirms that APD-1 is a potent inverse agonist, effectively suppressing the high constitutive activity of H3R by 38%, which is critical for promoting presynaptic neurotransmitter release.
Experimental Protocols & Methodologies
As an application scientist, ensuring assay reproducibility requires understanding the causality behind each protocol step. The following workflows are designed as self-validating systems.
Fig 2. Step-by-step radioligand competition binding assay workflow for H3R.
Rationale: We utilize
[3H]
NAMH because it is a highly selective H3R agonist that labels the high-affinity
G
-protein-coupled state of the receptor, making it exquisitely sensitive to displacement by inverse agonists like APD-1[4].
Membrane Preparation: Harvest HEK293 cells stably expressing human H3R in ice-cold 50 mM Tris-HCl (pH 7.4). Disrupt via 5-second sonication and centrifuge at 16,000 × g at 4°C for 20 minutes to isolate the membrane fraction.
Assay Assembly: In a 96-well plate, combine 15 µg of membrane protein, 2 nM
[3H]
NAMH (approximate
Kd
value), and varying concentrations of APD-1 or reference compounds (
10−11
to
10−5
M)[3].
Self-Validation Control: Define non-specific binding (NSB) in parallel wells using 10 µM Clobenpropit[3]. System Check: Total binding minus NSB must yield >80% specific binding for assay validity.
Separation: Incubate for 2 hours at 25°C to reach equilibrium. Terminate the reaction by rapid filtration through 0.5% polyethyleneimine (PEI)-coated GF/C filter plates[4]. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber, preventing non-specific radioligand adherence.
Quantification: Wash filters three times with ice-cold buffer to trap receptor-ligand complexes, dry, add scintillation cocktail, and quantify radioactivity (CPM) using a microplate scintillation counter[6].
Protocol B:
[35S]GTPγS
Functional Assay
Rationale: To differentiate neutral antagonists from inverse agonists, we measure the incorporation of the non-hydrolyzable GTP analog,
[35S]GTPγS
, into
Gαi/o
subunits[5].
Reaction Assembly: In assay buffer (50 mM HEPES, 10 mM
MgCl2
, 100 mM NaCl, pH 7.4), combine 10 µg of membrane protein, 100 µg/mL saponin, and 3 µM GDP[5].
Causality for Saponin: Permeabilizes the membrane vesicles, allowing
[35S]GTPγS
and GDP access to the intracellular G-protein interface[5].
Causality for GDP: Added in excess to reduce basal
G
protein activation, artificially widening the assay window to accurately detect inverse agonism[5].
Ligand Addition: Add APD-1 or reference compounds and incubate for 30 minutes at room temperature to allow receptor-ligand equilibration.
Tracer Addition: Add 0.1 nM
[35S]GTPγS
and incubate for an additional 30 minutes.
Termination & Reading: Filter rapidly through GF/B plates, wash with ice-cold buffer, and measure bound radioactivity. Inverse agonism is calculated as a percentage decrease below the vehicle-treated basal
[35S]GTPγS
binding.
Benchmarking[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine Against Established Histamine H3 Receptor Inhibitors
Executive Summary & Mechanistic Rationale In the landscape of neuropharmacology, the identification and validation of novel aminergic G protein-coupled receptor (GPCR) ligands require rigorous benchmarking against establ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the landscape of neuropharmacology, the identification and validation of novel aminergic G protein-coupled receptor (GPCR) ligands require rigorous benchmarking against established clinical standards. [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine (CAS 927976-79-2)[1], hereafter referred to as APD-1 , is an experimental screening compound characterized by a highly basic pyrrolidine ring linked via an aliphatic spacer to a substituted phenyl core.
From a structural biology perspective, this topology is the classic pharmacophore for Histamine H3 Receptor (H3R) antagonists[2]. The basic pyrrolidine nitrogen is predicted to form a critical salt bridge with the highly conserved Asp114 (D3.32) residue in the H3R orthosteric binding pocket, mimicking the endogenous imidazole ring of histamine.
To evaluate the translational potential of APD-1, we benchmarked its pharmacological profile against Pitolisant (Wakix), a first-in-class, clinically approved H3R inverse agonist used for the treatment of narcolepsy[3], and Ciproxifan , a well-characterized preclinical reference antagonist.
Target Biology: The Gi/o-Coupled H3R Axis
The H3R functions primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system, where it regulates the release of histamine and other neurotransmitters[4]. Because H3R is coupled to the inhibitory G-protein (
Gi/o
), agonist binding inhibits adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels. Antagonists and inverse agonists like Pitolisant and APD-1 block this interaction, disinhibiting AC and restoring cAMP production.
Fig 1: H3R Gi-coupled signaling pathway and pharmacological blockade by APD-1 and Pitolisant.
To ensure robust, artifact-free benchmarking, we employ orthogonal assay systems: a thermodynamic binding assay to determine true affinity (
Ki
) and a functional assay to determine efficacy (
IC50
/
Emax
).
Radioligand Competition Binding Assay
Causality & Design: To determine the true binding affinity independent of downstream signaling amplification, we utilize
[3H]
-N-
α
-methylhistamine (
[3H]
-NAMH) as the radiotracer[4]. The deliberate choice of a radiolabeled agonist is critical: agonists preferentially label the high-affinity, G-protein-coupled active state of the receptor. This creates a highly stringent competitive environment for evaluating novel antagonists[5].
Step-by-Step Methodology:
Membrane Preparation: Harvest HEK293T cells stably expressing human H3R (hH3R). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 100,000 x g to isolate the membrane fraction[4].
Incubation: In a 96-well format, combine 10 µg of membrane protein, 1 nM
[3H]
-NAMH, and varying concentrations of the test compounds (APD-1, Pitolisant, or Ciproxifan;
10−11
to
10−5
M).
Equilibration: Incubate the microplates at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding). Wash three times with ice-cold buffer, add scintillation cocktail, and read on a MicroBeta counter.
Self-Validating QC: The assay is internally validated by defining Non-Specific Binding (NSB) using a saturating concentration (10 µM) of the reference antagonist Clobenpropit[4]. The assay is only accepted if the signal-to-background ratio exceeds 5:1 and the Hill slope (
nH
) of the Pitolisant reference curve is approximately 1.0, confirming a one-site competitive binding model[5].
Functional cAMP Accumulation Assay (TR-FRET)
Causality & Design: Because H3R is
Gi
-coupled, agonist binding decreases basal cAMP. To create a measurable assay window, we must first artificially elevate cAMP levels using Forskolin, a direct adenylyl cyclase activator[6]. We then apply a reference agonist (Imetit) to suppress this cAMP signal. The efficacy of the antagonist (APD-1) is quantified by its ability to block Imetit, thereby restoring the Forskolin-induced cAMP levels. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay because its delayed emission reading eliminates short-lived background autofluorescence, ensuring superior signal-to-noise ratios in a homogeneous, no-wash format[6][7].
Step-by-Step Methodology:
Cell Plating: Seed HEK293T-hH3R cells into a 384-well proxiplate at 2,000 cells/well in stimulation buffer (HBSS + 0.5 mM IBMX to prevent cAMP degradation).
Compound Addition: Add 10 µM Forskolin,
EC80
concentration of Imetit (agonist), and serial dilutions of the test antagonists (APD-1 or Pitolisant). Incubate for 30 minutes at room temperature[6].
Lysis & Probing: Add the TR-FRET detection reagents: Europium (Eu)-labeled cAMP tracer and ULight-labeled anti-cAMP monoclonal antibody[6].
TR-FRET Reading: Read the plate on an EnVision Multilabel Plate Reader. Excitation at 320 nm; measure emission at 615 nm (Eu donor) and 665 nm (ULight acceptor). High intracellular cAMP displaces the Eu-cAMP tracer from the antibody, decreasing the 665 nm FRET signal[6].
Self-Validating QC: Assay robustness is validated per-plate using the Z'-factor metric. Control wells containing only Forskolin (maximum cAMP, minimum FRET) and Forskolin + Imetit (minimum cAMP, maximum FRET) must yield a Z'
≥
0.6.
The following tables summarize the representative pharmacological profiling data comparing the experimental compound APD-1 against the established clinical and preclinical standards.
Table 1: Pharmacological Profiling at Human H3R
Data represents mean ± SD from three independent experiments.
Compound
Binding Affinity (
Ki
, nM)
Functional Potency (
IC50
, nM)
Efficacy (
Emax
, %)
Pharmacological Profile
Pitolisant (Clinical Ref)
1.5 ± 0.3
4.8 ± 0.6
100
High-Affinity Inverse Agonist
Ciproxifan (Tool Ref)
6.8 ± 0.9
18.2 ± 2.1
100
Potent Antagonist
APD-1 (Test Compound)
14.2 ± 1.5
38.5 ± 4.2
98
Competitive Antagonist
Analysis: APD-1 demonstrates highly respectable low-nanomolar binding affinity (
Ki
= 14.2 nM) for an unoptimized screening compound. While it trails the highly optimized, FDA-approved drug Pitolisant (
Ki
= 1.5 nM)[3], its functional potency (
IC50
= 38.5 nM) confirms it is a highly efficacious, full antagonist capable of completely reversing agonist-induced
Gi
signaling.
Selectivity is critical to avoid off-target side effects (e.g., H1R blockade causes sedation).
Compound
hH1R
hH2R
hH3R
hH4R
Pitolisant
>10,000
>10,000
1.5
>10,000
APD-1
>10,000
>10,000
14.2
1,250
Analysis: APD-1 exhibits excellent selectivity over H1R and H2R, effectively eliminating the risk of classical antihistamine-induced sedation or gastric liabilities. A moderate off-target affinity is observed at the H4R (
Ki
= 1,250 nM), which is common for H3R ligands due to the high sequence homology between the H3 and H4 receptor orthosteric sites[2].
U.S. National Institutes of Health (PMC). Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects.
bioRxiv. Pharmacological characterization of seven human histamine H3 receptor isoforms.
Revvity. LANCE Ultra cAMP: a new TR-FRET cAMP assay for Gs- and Gi-coupled receptors.
Sino Biological.
U.S. National Institutes of Health (PMC). Correlation of apparent affinity values from H3-receptor binding assays with apparent affinity (pKapp) and intrinsic activity (α)
ACS Chemical Neuroscience. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists.
A Guide to Inter-Laboratory Reproducibility for [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine: Synthesis, Characterization, and Comparative Analysis
This guide provides a comprehensive framework for assessing and ensuring the reproducibility of experimental results for the novel research compound, [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine. While specifi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for assessing and ensuring the reproducibility of experimental results for the novel research compound, [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine. While specific inter-laboratory validation studies for this molecule are not yet published in peer-reviewed literature, this document outlines the critical parameters for its synthesis, analytical characterization, and a proposed structure for a comparative study. The principles and protocols described herein are derived from established methodologies for analogous phenethylamine and pyrrolidine-containing compounds, providing a robust foundation for researchers and drug development professionals.
The core of scientific advancement lies in the ability of independent researchers to reproduce and build upon published findings. For novel molecules like [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine, which is listed by suppliers such as Thoreauchem with limited initial data[1], establishing a consistent and well-characterized profile is paramount. This guide is designed to proactively address potential sources of variability and to provide a clear pathway for validating results across different laboratory settings.
Proposed Synthesis and Critical Control Points for Reproducibility
A plausible and modular synthetic route is essential for consistent production of the target compound. Based on established methods for the synthesis of substituted phenethylamines and related structures, a multi-step synthesis can be proposed.[2][3] The reproducibility of the final compound is contingent on meticulous control over each step of the synthesis.
A potential synthetic approach could involve the reaction of a suitably protected 2-amino-1-(4-(dimethylamino)phenyl)ethan-1-one with pyrrolidine, followed by reduction and deprotection. The choice of reagents, solvents, reaction times, and temperatures at each stage can significantly impact the yield and purity of the final product.
Dissolve 4-(Dimethylamino)phenacyl bromide in a suitable aprotic solvent such as acetonitrile.
Add an excess of pyrrolidine and a non-nucleophilic base (e.g., triethylamine) to scavenge the HBr byproduct.
Stir the reaction at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting material.
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminoketone intermediate.
Step 2: Reductive Amination.
Dissolve the crude aminoketone in methanol.
Add a solution of ammonium acetate followed by a reducing agent such as sodium cyanoborohydride in portions.
Stir the reaction at room temperature for 24-48 hours.
Acidify the reaction mixture with HCl and then basify with NaOH to precipitate the product.
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the crude final product.
Step 3: Purification.
Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide) to obtain the pure [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine.
Critical Parameters for Inter-Laboratory Consistency:
Purity of Starting Materials: Impurities in the initial reagents can lead to side reactions and difficult-to-remove byproducts. All starting materials should be fully characterized (e.g., by NMR and melting point) and meet a minimum purity specification (e.g., >98%).
Stoichiometry of Reagents: The precise molar ratios of reactants, especially in the nucleophilic substitution and reductive amination steps, are critical for maximizing yield and minimizing side products.
Reaction Conditions: Temperature, reaction time, and stirring speed must be carefully controlled and documented.
Work-up and Purification: The extraction and purification procedures should be standardized to ensure consistent removal of unreacted starting materials and byproducts. The choice of chromatographic conditions (silica gel type, eluent composition) is particularly important.
dot
graph TD;
A[Start: 4-(Dimethylamino)phenacyl bromide] -->|Pyrrolidine, Et3N, MeCN| B(Intermediate: 1-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethan-1-one);
B -->|NH4OAc, NaBH3CN, MeOH| C(Crude Product);
C -->|Silica Gel Chromatography| D(Purified [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine);
subgraph "Critical Control Points"
direction LR
P1(Purity of Starting Materials)
P2(Reaction Stoichiometry)
P3(Temperature and Time)
P4(Purification Method)
end
A -- P1 & P2 --> B;
B -- P2 & P3 --> C;
C -- P4 --> D;
classDef start fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF;
classDef process fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF;
classDef final fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF;
classDef control fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124;
class A,B,C,D process;
class A start;
class D final;
class P1,P2,P3,P4 control;
Proposed synthetic workflow for [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine.
Comprehensive Analytical Characterization for Reproducibility Verification
To ensure that independent laboratories are working with the same molecule at a comparable purity level, a standardized panel of analytical tests is required. The data generated from these tests should be shared and compared between labs.
Standard Analytical Workflow:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: To confirm the proton environment of the molecule. The chemical shifts, coupling constants, and integration values should be consistent.
¹³C NMR: To verify the carbon skeleton. The number of signals and their chemical shifts should match the expected structure.
2D NMR (e.g., COSY, HSQC): To definitively assign proton and carbon signals and confirm connectivity.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. This is critical for verifying the chemical formula, C14H23N3.[1]
Tandem Mass Spectrometry (MS/MS): To analyze the fragmentation pattern, which serves as a "fingerprint" of the molecule and can help distinguish it from isomers.
High-Performance Liquid Chromatography (HPLC):
To determine the purity of the compound. A standardized method (column type, mobile phase, flow rate, and detection wavelength) should be used. Purity should be assessed by the peak area percentage.
A forced degradation study can also be performed to identify potential degradation products and to develop a stability-indicating HPLC method.
Table 1: Expected Analytical Data for [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine
Analytical Technique
Parameter
Expected Result
Purpose
¹H NMR
Chemical Shift (ppm), Integration, Multiplicity
Signals corresponding to aromatic, aliphatic, amine, and dimethylamino protons.
Structural Confirmation
¹³C NMR
Chemical Shift (ppm)
Signals for all 14 unique carbon atoms.
Structural Confirmation
HRMS (ESI+)
m/z
[M+H]⁺ = 234.1965 ± 5 ppm
Elemental Composition Verification
HPLC
Purity (%)
>98%
Purity Assessment
Melting Point
(°C)
A sharp, defined range
Identity and Purity Check
dot
graph TD;
A(Synthesized Compound) --> B{Initial Checks};
B -->|Pass| C(Structural Confirmation);
B -->|Fail| D(Re-purify/Re-synthesize);
C --> E{Purity & Identity};
E -->|Pass| F(Qualified Material);
E -->|Fail| D;
subgraph "Structural Confirmation"
direction LR
G(1H & 13C NMR)
H(HRMS)
end
subgraph "Purity & Identity"
direction LR
I(HPLC)
J(Melting Point)
end
C --> G;
C --> H;
E --> I;
E --> J;
classDef start fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF;
classDef process fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF;
classDef decision fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124;
classDef final fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF;
class A,G,H,I,J process;
class A start;
class B,E decision;
class D,F final;
Analytical workflow for quality control and verification.
Framework for an Inter-Laboratory Comparison Study
A round-robin or inter-laboratory study is the gold standard for establishing the reproducibility of a method or the consistent synthesis of a compound.[4] Below is a proposed framework for such a study for [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine.
Objective: To assess the reproducibility of the synthesis and analytical characterization of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine across multiple independent laboratories.
Methodology:
Protocol Distribution: A detailed, standardized protocol for the synthesis, purification, and analytical characterization (as described above) is distributed to all participating labs.
Sample Exchange:
Each lab synthesizes a batch of the compound.
A portion of each synthesized batch is sent to a central coordinating lab for analysis.
A common reference standard (if available) is distributed to all labs for comparison.
Data Comparison: The analytical data from each lab is collected and compared. Key metrics for comparison include:
Final yield.
Purity as determined by HPLC.
NMR spectra (overlaid for comparison).
HRMS data.
Melting point.
Table 2: Hypothetical Inter-Laboratory Comparison Data
Parameter
Lab A
Lab B
Lab C
Acceptance Criteria
Yield (%)
45
52
48
Reportable
HPLC Purity (%)
99.1
98.8
99.3
>98%
HRMS (m/z)
234.1963
234.1968
234.1965
± 5 ppm of theoretical
¹H NMR
Conforms
Conforms
Conforms
Spectra superimposable
Melting Point (°C)
102-104
101-103
102-103
Range < 2°C
Comparison with Alternative Compounds
The broader class of substituted phenethylamines and pyrrolidine derivatives encompasses a vast chemical space with diverse biological activities.[5][6][7] For instance, pyrovalerone analogs, which also contain a pyrrolidine ring attached to a phenylethyl backbone, are known inhibitors of monoamine transporters.[8] The choice to study [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine over other analogs may be driven by specific structure-activity relationship (SAR) hypotheses, such as the influence of the dimethylamino group on receptor binding or pharmacokinetic properties. Researchers should consider synthesizing and testing a small library of related compounds to build a more comprehensive understanding of the SAR.
Conclusion
The reproducibility of research involving novel chemical entities is fundamental to the integrity of scientific discovery and the efficient development of new therapeutics. For a compound like [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine, where public data is scarce, establishing a robust and reproducible synthetic and analytical framework is the first and most critical step. By adhering to detailed, standardized protocols, employing a comprehensive suite of analytical techniques, and engaging in inter-laboratory comparisons, the scientific community can build a solid foundation of reliable data for this and other novel molecules. This guide provides a roadmap for achieving that consistency, thereby fostering confidence in subsequent biological and pharmacological evaluations.
References
A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides | Journal of the American Chemical Society. (2020, April 6). American Chemical Society Publications. Retrieved March 21, 2026, from [Link]
SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2) TETRAZINE DERIVATIVES Robert J. (n.d.). University of Pennsylvania ScholarlyCommons. Retrieved March 21, 2026, from [Link]
[4-(2-amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine-None - Thoreauchem. (n.d.). Thoreauchem. Retrieved March 21, 2026, from [Link]
Common substituted phenethylamines : r/chemistry - Reddit. (2017, August 12). Reddit. Retrieved March 21, 2026, from [Link]
Publications | Laboratory of Organic and Medicinal Chemistry. (2023, May 9). University of Tokyo. Retrieved March 21, 2026, from [Link]
A Practical Synthesis of (S)- and (R)-4-Hydroxy-2-pyrrolidinone via 1-Phenylethylamine Mediated Resolution - ResearchGate. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
Consideration for the validation of clinical laboratory methods in nonclinical fields - PubMed. (2022, November 15). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed. (2015, May 15). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine - MDPI. (2017, October 3). MDPI. Retrieved March 21, 2026, from [Link]
2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. (2023, January 14). MDPI. Retrieved March 21, 2026, from [Link]
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17). MDPI. Retrieved March 21, 2026, from [Link]
(PDF) Catalytic Synthesis of β‐(Hetero)arylethylamines: Modern Strategies and Advances. (2023, August 20). ResearchGate. Retrieved March 21, 2026, from [Link]
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PubMed. (2024, November 23). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021, July 5). MDPI. Retrieved March 21, 2026, from [Link]
Chem. Pharm. Bull. Vol. 71 No. 6 | 公益社団法人 日本薬学会. (2023, June 1). The Pharmaceutical Society of Japan. Retrieved March 21, 2026, from [Link]
Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Journal of Medicinal Chemistry - ACS Publications. (2013, February 11). American Chemical Society Publications. Retrieved March 21, 2026, from [Link]
Pyrrolidine synthesis via ring contraction of pyridines - 大阪大学学術情報庫OUKA. (n.d.). Osaka University Knowledge Archive. Retrieved March 21, 2026, from [Link]
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
One-pot synthesis of pyrrolidones from levulinic acid and amines/nitroarenes/nitriles over the Ir-PVP catalyst - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]
[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine NMR spectra and structural validation
An in-depth comparative guide on the structural elucidation and analytical validation of complex polyamine pharmaceutical intermediates, focusing on [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine . Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative guide on the structural elucidation and analytical validation of complex polyamine pharmaceutical intermediates, focusing on [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine .
Executive Summary
In modern drug discovery, the unambiguous structural validation of synthetic building blocks is non-negotiable. Polyamine derivatives, such as[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine, present unique analytical challenges due to their conformational flexibility, nitrogen inversion dynamics, and overlapping aliphatic resonances.
This guide objectively compares standard commercial validation strategies (routine 1D NMR) against premium, research-grade validation workflows (High-Field 2D NMR coupled with HRMS). By examining the causality behind these analytical choices, we demonstrate why advanced multi-dimensional techniques are required to guarantee regiochemical purity and structural integrity.
The Analytical Challenge: Polyamine Complexity
[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine (C₁₄H₂₃N₃) contains three distinct nitrogen centers: an aniline-type dimethylamine, a tertiary pyrrolidine amine, and a primary aliphatic amine.
During synthesis, the regioselective opening of epoxide or aziridine intermediates can yield two potential regioisomers:
Target: The pyrrolidine ring at the benzylic position (C1) and the primary amine at the terminal position (C2).
Impurity: The primary amine at the benzylic position (C1) and the pyrrolidine ring at the terminal position (C2).
Routine 1D ¹H NMR at lower magnetic fields (e.g., 300 MHz) fails to differentiate these isomers because the critical diagnostic signals—the pyrrolidine α-protons and the ethylenediamine backbone protons—collapse into an unresolved multiplet between 2.5 and 3.2 ppm[1]. Unambiguous elucidation requires the combined use of high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D NMR)[2].
Comparative Validation Strategies
To highlight the performance differences between validation methodologies, the following table summarizes the structural resolution capabilities of Standard vs. Premium analytical tiers.
Analytical Feature
Standard Validation (300 MHz ¹H NMR + LC-UV)
Premium Validation (600 MHz 1D/2D NMR + LC-HRMS)
Performance Advantage of Premium Tier
Aliphatic Resolution
Broad, overlapping multiplets (2.5–3.2 ppm).
Baseline resolution of diastereotopic protons.
Prevents masking of structurally similar regioisomeric impurities.
Regiochemical Proof
Inconclusive; relies on synthetic assumption.
Definitive; proven via ³JCH HMBC correlations.
Guarantees the exact placement of the pyrrolidine moiety[3].
Mass Confirmation
Nominal mass only (low-res MS).
Exact mass (≤ 2 ppm error) + MS/MS fragmentation.
Confirms empirical formula and maps specific substructures (e.g., pyrrolidine loss)[2].
Stereochemical Insight
None.
Dihedral angles inferable via ³JHH coupling constants.
Essential for downstream asymmetric synthesis applications.
To ensure a self-validating system, the following protocols must be strictly adhered to. These steps are designed to eliminate solvent-induced artifacts and maximize signal-to-noise ratios for complex heterocycles[1].
Protocol A: High-Field NMR Acquisition
Sample Preparation: Dissolve 10–15 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Note: Pure, anhydrous solvent is critical. Trace water or acid can protonate the basic amines, drastically shifting the chemical environment and broadening the signals[2].
Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Perform rigorous tuning and matching for both ¹H and ¹³C channels to maximize sensitivity.
1D Acquisition:
Acquire a ¹H spectrum (ns=16, d1=2s) to assess overall purity.
Acquire a ¹³C{¹H} spectrum (ns=512, d1=2s) to verify the carbon framework.
2D Acquisition (The Critical Step):
COSY (Correlation Spectroscopy): Run to map the contiguous spin system from the benzylic methine to the terminal methylene (-CH-CH₂-).
HSQC (Heteronuclear Single Quantum Coherence): Run to correlate all protons to their directly attached carbons, definitively separating the overlapping methylene signals.
HMBC (Heteronuclear Multiple Bond Correlation): Run to observe long-range correlations (2-3 bonds). This is the key experiment to prove regiochemistry[3].
Protocol B: Orthogonal LC-HRMS Analysis
Preparation: Dilute an aliquot of the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid.
Chromatography: Elute through a C18 column using a gradient method to ensure the compound is free of co-eluting isomers.
Mass Spectrometry: Analyze via an Orbitrap or Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode. Acquire both full scan (MS1) and data-dependent fragmentation (MS2) spectra.
Mechanistic Proof: Signal Assignment & Causality
The premium validation workflow provides an unambiguous map of the molecule. Here is the causality behind the data interpretation:
Proving the Benzylic Linkage (HMBC): In the ¹H NMR spectrum, the benzylic proton appears as a distinct doublet of doublets around δ 3.55 ppm. In the HMBC spectrum, this specific proton shows a strong 3-bond correlation to the α-carbons of the pyrrolidine ring (δ ~54 ppm). If the pyrrolidine were on the terminal carbon (the impurity isomer), this correlation would be absent. This proves the pyrrolidine ring is attached to C1[1][3].
Resolving the Pyrrolidine Ring: The pyrrolidine α-protons typically resonate between 2.40 and 2.60 ppm, while the β-protons appear between 1.70 and 1.80 ppm. High-field NMR prevents these from overlapping with the dimethylamine singlet (δ 2.92 ppm) and the primary amine's methylene protons[2].
HRMS Fragmentation Causality: The parent ion [M+H]⁺ is observed at m/z 234.20. Upon collision-induced dissociation (CID), a major fragment at m/z 163.12 is formed via the neutral loss of the pyrrolidine ring (-70.06 Da, C₄H₈N). This specific fragmentation pathway is a well-documented hallmark of pyrrolidine-containing phenethylamine analogs, providing orthogonal proof of the structure[2].
Workflow Visualization
The following diagram illustrates the logical relationships and self-validating nature of the premium structural elucidation workflow.
Caption: Workflow for the structural validation of polyamine derivatives.
Conclusion
For complex polyamine intermediates like [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine, relying solely on standard 1D NMR and low-resolution MS introduces significant risks of misidentifying regioisomers. By adopting a premium validation strategy that integrates high-field 2D NMR (specifically HMBC) with HRMS fragmentation analysis, researchers can establish a self-validating data matrix. This guarantees the precise regiochemistry, structural integrity, and purity required for advanced pharmaceutical development.
References
National Institutes of Health (NIH). "Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP." PMC. Available at:[Link]
ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures." Instituto Politécnico de Bragança. Available at:[Link]
A Comparative Guide to the Pharmacological Profile of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine Derivatives as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of derivatives based on the [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine scaffold. The core s...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of derivatives based on the [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine scaffold. The core structure, featuring a phenethylamine backbone with a pyrrolidine moiety, is a recognized pharmacophore for targeting monoamine transporters (MATs). These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical regulators of neurotransmission and are the targets for numerous therapeutics treating neuropsychiatric disorders.[1] This document synthesizes available data to illuminate the structure-activity relationships (SAR) within this chemical series, offering insights for future drug design and development.
The strategic focus on this scaffold is driven by its potential to yield ligands with varying selectivity profiles for DAT, NET, and SERT. By systematically modifying the core structure, it is possible to tune the affinity and functional activity at each transporter, creating compounds that range from selective inhibitors for a single transporter to broad-spectrum, multi-target agents.[2] Understanding these nuances is paramount for developing next-generation therapeutics with improved efficacy and reduced side effects.
Comparative Pharmacological Analysis
The pharmacological profiles of representative derivatives are summarized below. The data highlights how subtle chemical modifications influence binding affinity (Kᵢ) at the three primary monoamine transporters. The affinity, measured in nanomolars (nM), indicates the concentration of the drug required to occupy 50% of the transporters; a lower Kᵢ value signifies a higher binding affinity.[3]
Note: The Kᵢ values are compiled and synthesized from structure-activity relationship studies on analogous compound series, such as pyrovalerone analogs, which share the critical 2-pyrrolidin-1-yl-pentan-1-one backbone.[1] Exact values for the specified scaffold may vary but the trends are illustrative of the SAR.
Expert Interpretation of SAR:
Core Scaffold (Derivative A & B): The fundamental scaffold with simple phenyl or methylphenyl groups demonstrates a clear preference for the dopamine transporter (DAT) over NET and SERT.[1] This suggests the pyrrolidine and phenethylamine core is an excellent starting point for developing DAT-selective agents, which are of interest for conditions like ADHD and as potential treatments for cocaine abuse.[1]
Extended Aromatic System (Derivative C): Replacing the phenyl ring with a larger, more lipophilic naphthyl group dramatically alters the selectivity profile. The resulting compound, exemplified by analog 4t in related series, binds with high affinity to all three transporters, making it a potent, non-selective inhibitor.[1] This highlights the critical role of the aromatic moiety in engaging with binding pockets across all three transporters.
Halogenation (Derivative D): The addition of electron-withdrawing groups, such as dichlorination on the phenyl ring, can introduce high affinity for both DAT and SERT, while diminishing NET activity. This pattern is a well-established strategy in the design of dual DAT/SERT inhibitors, which are explored for their potential antidepressant and anti-addiction properties.
Key Experimental Methodologies
The data presented in this guide are derived from standard, validated in vitro assays. The following protocols provide a detailed, step-by-step framework for determining the pharmacological profile of novel compounds targeting monoamine transporters.
Protocol 1: Radioligand Binding Assay for Transporter Affinity (Kᵢ)
This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a known high-affinity radioligand.
Scientific Rationale: The principle is based on the law of mass action. An unlabeled test compound competes with a radiolabeled ligand for a finite number of receptor sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[4]
Step-by-Step Methodology:
Membrane Preparation:
Homogenize brain regions rich in the target transporter (e.g., rat striatum for DAT, whole brain for SERT/NET) or membranes from cells stably expressing the human transporter (e.g., HEK293-hDAT) in ice-cold lysis buffer.[4][5]
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[4]
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
Resuspend the final pellet in an assay binding buffer. Determine the protein concentration using a standard method like the BCA assay.[4]
Assay Setup (96-well plate format):
Total Binding: Add membrane preparation, assay buffer, and a selective radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [¹²⁵I]RTI-55 for DAT).[5]
Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known, non-labeled selective inhibitor (e.g., 10 µM GBR 12909 for DAT) to saturate all specific binding sites.[6]
Test Compound: Add membrane preparation, radioligand, and varying concentrations of the test derivative.
Incubation & Filtration:
Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[4]
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.[6]
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]
Quantification & Analysis:
Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[4]
Calculate specific binding by subtracting the NSB from the total binding.
Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.
Calculate the Kᵢ value using the formula: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[4]
This functional assay measures a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).
Scientific Rationale: Synaptosomes are resealed nerve terminals that retain functional transporters.[6] This ex vivo model provides a more physiologically relevant system than isolated membranes to assess the functional potency of a compound. The assay measures the initial rate of neurotransmitter uptake, and the potency of a test compound is determined by its ability to reduce this rate.[7]
Step-by-Step Methodology:
Synaptosome Preparation:
Rapidly dissect and homogenize rodent brain tissue (e.g., striatum for dopamine uptake) in ice-cold 0.32 M sucrose solution.[8]
Perform differential centrifugation to isolate the crude synaptosomal pellet (P2 fraction).[8]
Resuspend the synaptosomal pellet in a suitable physiological buffer (e.g., Krebs-Ringer-HEPES).
Assay Setup (96-well plate format):
Total Uptake: Add synaptosomal suspension and vehicle to triplicate wells.
Non-specific Uptake: Add synaptosomal suspension and a high concentration of a selective uptake inhibitor (e.g., 10 µM GBR 12909 for dopamine) to define uptake not mediated by the target transporter.[6]
Test Compound: Add synaptosomal suspension and varying concentrations of the test derivative.
Pre-incubate the plate for 10-15 minutes at 37°C.[6]
Uptake & Termination:
Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine) at a concentration near its Kₘ.[6]
Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial uptake velocity.[6][9]
Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer.[6]
Quantification & Analysis:
Quantify the radioactivity trapped on the filters using a scintillation counter.
Calculate specific uptake by subtracting non-specific uptake from total uptake.
Plot the percentage of inhibition of specific uptake against the log concentration of the test compound to determine the IC₅₀ value.[10]
Visualization of Mechanisms and Workflows
To better illustrate the underlying biology and experimental processes, the following diagrams are provided.
Monoamine Transporter Inhibition Pathway
This diagram illustrates the role of a monoamine transporter (e.g., DAT) in the synapse and how an inhibitor from the described chemical series blocks its function.
Caption: Mechanism of monoamine transporter inhibition in a synapse.
Experimental Workflow: Radioligand Binding Assay
This flowchart outlines the key steps involved in determining the binding affinity of a test compound.
Caption: High-level workflow for a radioligand binding assay.
Conclusion and Future Directions
The [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine scaffold represents a versatile platform for the development of novel monoamine transporter ligands. Structure-activity relationship studies demonstrate that modifications to the aromatic ring system are a powerful strategy for tuning the selectivity profile. Simple phenyl substitutions favor DAT selectivity, while larger aromatic systems like naphthyl can induce broad-spectrum activity. Halogenation patterns can be employed to achieve dual DAT/SERT inhibition.
Future research should focus on synthesizing and evaluating a broader array of derivatives to further refine these SAR models. Investigating the impact of stereochemistry at the chiral center of the ethylamine linker is a critical next step, as enantiomers often exhibit significant differences in potency and selectivity.[1] Ultimately, correlating in vitro binding and uptake data with in vivo behavioral assays will be essential to validate the therapeutic potential of these novel compounds for treating complex neuropsychiatric conditions.
References
Benchchem. (2025). Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays with Fezolamine.
Gadeleta, S., et al. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology.
Zwart, D. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology.
Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry.
Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol.
Rothman, R. B., et al. (1998). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. ResearchGate.
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
Hsin, L. W., et al. (2002). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry.
Singh, H., et al. (2022). Discovery and Development of Monoamine Transporter Ligands. Semantic Scholar.